Tert-butyl 4-azidopiperidine-1-carboxylate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
tert-butyl 4-azidopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-8(5-7-14)12-13-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZZRYWSQYJWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466544 | |
| Record name | tert-butyl 4-azidopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180695-80-1 | |
| Record name | 1,1-Dimethylethyl 4-azido-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180695-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 4-azidopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-propanyl-4-azido-1-piperidinecarboylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Tert-butyl 4-azidopiperidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of tert-butyl 4-azidopiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 4-hydroxypiperidine, and proceeds through a three-step sequence involving protection, activation, and nucleophilic substitution.
Introduction
This compound is a key intermediate utilized in the construction of complex nitrogen-containing heterocyclic scaffolds. The presence of the versatile azide functional group allows for its participation in a variety of chemical transformations, most notably in "click chemistry" via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. The piperidine moiety is a prevalent structural motif in numerous pharmaceuticals, often incorporated to enhance solubility, metabolic stability, and target binding. This guide details a reliable and reproducible synthetic route to this important compound.
Overall Synthetic Scheme
The synthesis of this compound from 4-hydroxypiperidine is a three-step process:
-
Protection of the Piperidine Nitrogen: The secondary amine of 4-hydroxypiperidine is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.
-
Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, typically a mesylate, to facilitate nucleophilic substitution.
-
Nucleophilic Substitution with Azide: The mesylate is displaced by an azide ion to yield the final product.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Boc Protection | 4-Hydroxypiperidine | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | 0 to RT | 12-16 | ~95 |
| 2 | Mesylation | Tert-butyl 4-hydroxypiperidine-1-carboxylate | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0 to RT | 2-4 | ~90 |
| 3 | Azide Substitution | Tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate | Sodium azide | N,N-Dimethylformamide | 80 | 12 | ~85 |
Experimental Protocols
Step 1: Synthesis of Tert-butyl 4-hydroxypiperidine-1-carboxylate
This procedure details the protection of the secondary amine of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.
Step 2: Synthesis of Tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate
This protocol describes the activation of the hydroxyl group by converting it to a mesylate.
Materials:
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in DCM and cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate, which is often used in the next step without further purification.
Step 3: Synthesis of this compound
This final step involves the nucleophilic displacement of the mesylate group with sodium azide.
Materials:
-
Tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1.0 eq) in DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis.
Caption: Overall synthetic workflow for the preparation of the target compound.
Caption: Logical relationship of the key transformations in the synthesis.
Tert-butyl 4-azidopiperidine-1-carboxylate structure and molecular weight
An In-depth Technical Guide to Tert-butyl 4-azidopiperidine-1-carboxylate
This guide provides a comprehensive overview of this compound, a pivotal intermediate in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the compound's chemical properties, a detailed synthetic protocol, and its primary applications, with a focus on its role in "click chemistry."
Core Compound Data
This compound is a bifunctional molecule featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and functionalized with an azide moiety. The Boc group provides stability during synthetic transformations and can be readily removed under acidic conditions, while the azide group is a versatile functional handle for a variety of chemical transformations.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈N₄O₂ | [1] |
| Molecular Weight | 226.28 g/mol | [2][3] |
| CAS Number | 180695-80-1 | [2] |
| Appearance | Varies (often an oil or solid) | |
| Primary Application | Intermediate in organic synthesis | [1] |
| Key Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step sequence starting from a commercially available piperidone derivative. The general synthetic pathway involves the reduction of a ketone, activation of the resulting alcohol, and subsequent nucleophilic substitution with an azide source.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.
Caption: Synthetic route to this compound.
Step 1: Reduction of tert-Butyl 4-oxopiperidine-1-carboxylate
Objective: To reduce the ketone functionality to a hydroxyl group.
-
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl 4-hydroxypiperidine-1-carboxylate, which can often be used in the next step without further purification.
-
Step 2: Tosylation of tert-Butyl 4-hydroxypiperidine-1-carboxylate
Objective: To convert the hydroxyl group into a good leaving group (tosylate) for subsequent nucleophilic substitution.
-
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate (from Step 1)
-
Pyridine (anhydrous)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Dissolve the crude tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.[4]
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.[4]
-
Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to stand at 4 °C overnight.[4]
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3x).
-
Combine the organic layers and wash successively with cold 1M HCl (to remove pyridine), water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.
-
Step 3: Synthesis of this compound
Objective: To displace the tosylate group with an azide ion.
-
Materials:
-
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (from Step 2)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by silica gel chromatography if necessary.
-
Key Applications in Research and Development
The primary utility of this compound stems from its role as a building block in the synthesis of more complex molecules.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is an ideal substrate for CuAAC, a cornerstone of "click chemistry."[1] In this reaction, the azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient and tolerant of a wide range of functional groups, making it invaluable for:
-
Drug Discovery: Linking the piperidine scaffold to other pharmacophores to create novel drug candidates.
-
Bioconjugation: Attaching the molecule to proteins, nucleic acids, or other biomolecules.
-
Materials Science: Synthesizing functionalized polymers and materials.
Workflow for a General CuAAC Reaction
Caption: General workflow for a CuAAC "click" reaction.
Further Functionalization
Beyond click chemistry, the azide can be reduced to a primary amine (tert-butyl 4-aminopiperidine-1-carboxylate), providing a nucleophilic site for amidation, alkylation, or other amine-based chemistries. This dual functionality makes the parent azide a highly versatile synthetic intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of Tert-butyl 4-azidopiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-azidopiperidine-1-carboxylate is a versatile bifunctional molecule widely utilized as a building block in organic synthesis and medicinal chemistry. Its structure incorporates a piperidine ring, a common scaffold in many bioactive molecules, protected by a tert-butoxycarbonyl (Boc) group, and an azide functional group. The presence of the azide moiety makes it a valuable precursor for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is instrumental in the synthesis of triazoles for drug discovery, bioconjugation, and materials science.[1] The Boc protecting group provides stability during synthetic manipulations and can be readily removed under acidic conditions.[1] This guide provides an in-depth overview of the spectroscopic characteristics and a plausible synthetic route for this important chemical intermediate.
Spectroscopic Data
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra can vary slightly based on instrumentation and conditions, the following tables summarize the expected characteristic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | m | 2H | H-2ax, H-6ax |
| ~2.95 | m | 2H | H-2eq, H-6eq |
| ~3.30 | tt | 1H | H-4 |
| ~1.85 | m | 2H | H-3ax, H-5ax |
| ~1.60 | m | 2H | H-3eq, H-5eq |
| 1.46 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~154.7 | C=O (carbamate) |
| ~79.5 | -C (CH₃)₃ |
| ~59.0 | C-4 |
| ~43.0 | C-2, C-6 |
| ~31.0 | C-3, C-5 |
| 28.4 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Strong | C-H stretch (alkane) |
| ~2095 | Strong | N₃ stretch (azide) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1420 | Medium | C-H bend (alkane) |
| ~1160 | Strong | C-O stretch (carbamate) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)
| m/z | Ion |
| 227.1457 | [M+H]⁺ |
| 171.1242 | [M - C₄H₈ + H]⁺ |
| 127.0926 | [M - Boc + H]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance III HD).
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Temperature: 298 K.
-
Spectral Width: 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Temperature: 298 K.
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.2 s.
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).
IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).
Sample Preparation: A small amount of the neat, solid sample is placed directly onto the ATR crystal.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Mode: Transmittance or Absorbance. A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source (e.g., Agilent 6545 Q-TOF LC/MS).
Sample Preparation: The sample is dissolved in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. The solution is then further diluted to a final concentration of ~1-10 µg/mL with the mobile phase.
Acquisition (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Mass Range: 50-500 m/z.
Synthesis and Analysis Workflow
The following diagrams illustrate the synthetic pathway to this compound and a general workflow for its spectroscopic analysis.
Caption: Synthetic pathway via nucleophilic substitution.
Caption: General workflow for spectroscopic analysis.
References
Navigating the Synthesis and Storage of Tert-butyl 4-azidopiperidine-1-carboxylate: A Technical Guide to Chemical Stability
For Immediate Release
This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for Tert-butyl 4-azidopiperidine-1-carboxylate, a critical building block for researchers, scientists, and professionals in drug development. Understanding the stability of this organic azide is paramount to ensuring its safe handling, maintaining its integrity during synthesis and storage, and achieving reliable results in downstream applications.
This compound is a versatile intermediate frequently employed in the synthesis of complex molecules due to its bifunctional nature. The piperidine scaffold is a common motif in many pharmaceuticals, while the azide group serves as a versatile handle for bioconjugation and click chemistry reactions. However, the presence of the energetic azide functionality necessitates careful consideration of its stability and handling.
Assessing the Stability of this compound
The stability of organic azides is influenced by several factors, including molecular structure, temperature, light exposure, and the presence of incompatible materials. For this compound, two general rules of thumb for assessing the stability of organic azides are applicable: the "Rule of Six" and the carbon-to-nitrogen (C/N) ratio.[1][2]
The "Rule of Six" suggests that a compound is relatively safe if there are at least six carbon atoms for each energetic group (like an azide).[1][2] In this compound (C₁₀H₁₈N₄O₂), there are 10 carbon atoms and one azide group, satisfying this rule.
The carbon-to-nitrogen ratio is another important consideration. Generally, organic azides where the number of nitrogen atoms does not exceed the number of carbon atoms are considered more stable.[1] For this compound, the C/N ratio is 10:4, which is favorable.
While these guidelines suggest a degree of stability, it is crucial to recognize that all organic azides are potentially energetic and should be handled with care.[1][3]
Recommended Storage Conditions
Proper storage is critical to preserve the chemical integrity and ensure the safety of this compound. The following table summarizes the recommended storage conditions based on available data.
| Parameter | Recommended Condition | Rationale |
| Temperature | Short-term (1-2 weeks): -4°C to 8°C. Long-term (1-2 years): -20°C. General guidance for organic azides also suggests storage at -18°C.[1] | To minimize thermal decomposition. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | To prevent reaction with atmospheric moisture and oxygen. |
| Light | Store in the dark, for instance in an amber vial.[1] | To prevent light-induced decomposition. |
| Container | Use a tightly sealed, appropriate chemical container. Plastic amber containers are suggested for some organic azides.[1] | To prevent contamination and ensure containment. |
Incompatible Materials and Handling Precautions
To prevent violent decomposition or the formation of highly unstable compounds, this compound should not come into contact with the following:
-
Acids: Can lead to the formation of highly toxic and explosive hydrazoic acid.
-
Metals: Particularly heavy metals, can form dangerously explosive heavy metal azides. The use of metal spatulas should be avoided.[1]
-
Halogenated Solvents: Solvents like dichloromethane and chloroform can react with azides to form extremely unstable di- and tri-azidomethane.[1]
-
Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.
Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid friction, grinding, and shock.
-
When heating is necessary, as in some synthetic procedures where temperatures of 70-80°C in DMF have been reported, it should be done with extreme caution and behind a blast shield.
Logical Relationship of Storage and Stability
The following diagram illustrates the key factors influencing the stability of this compound and the corresponding storage recommendations.
References
Commercial Availability and Synthetic Guide for Tert-butyl 4-azidopiperidine-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-azidopiperidine-1-carboxylate is a versatile bifunctional molecule widely employed in medicinal chemistry and drug discovery. Its structure incorporates a piperidine scaffold, a common motif in many pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group, and an azide functionality. The azide group serves as a valuable chemical handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation of this building block to other molecules.[1] This guide provides a comprehensive overview of the commercial availability of this compound, a detailed experimental protocol for its synthesis, and its applications in chemical biology and drug development.
Commercial Availability
This compound (CAS No. 180695-80-1) is readily available from a variety of chemical suppliers. The purity and available quantities can vary, and it is recommended to request a certificate of analysis from the supplier to ensure the material meets the requirements of the intended application.
| Supplier | Catalog Number | Purity | Available Quantities | Storage Conditions |
| Biosynth | FB124046 | Not specified | Custom | Not specified |
| CP Lab Safety | Not specified | Not specified | 1 g | Room temperature[2] |
| Fisher Scientific (Toronto Research Chemicals) | 30328862 | Not specified | 25 mg | Not specified |
| MySkinRecipes | 83859 | 95%[1] | 100 mg, 250 mg, 1 g | 2-8°C[1] |
| Conier Chem&Pharma Limited | Not specified | Not specified | Inquiry | Not specified |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from the commercially available Tert-butyl 4-hydroxypiperidine-1-carboxylate. The hydroxyl group is first activated by converting it into a good leaving group, typically a mesylate or tosylate. This is followed by a nucleophilic substitution with an azide salt. An alternative one-pot procedure utilizing a Mitsunobu reaction offers a convenient and high-yielding route.[3]
Experimental Protocol: Synthesis via Mitsunobu Reaction
This protocol is adapted from established Mitsunobu reaction procedures on N-Boc-4-hydroxypiperidine.[4]
Materials:
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA) or Sodium Azide (NaN₃) with a phase-transfer catalyst
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.2 eq) dissolved in anhydrous THF.
-
Addition of Azide Source: Add diphenylphosphoryl azide (1.2 eq) to the solution.
-
Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15-20 minutes. The reaction mixture may turn from colorless to a pale yellow or orange color.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.
Characterization:
Applications in Drug Discovery and Chemical Biology
This compound is a valuable building block for the synthesis of more complex molecules in drug discovery.
Click Chemistry
The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of compound libraries.
PROTACs and Linker Chemistry
In the field of targeted protein degradation, this compound can be used as a precursor for the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs). After deprotection of the Boc group and reduction of the azide to an amine, the resulting 4-aminopiperidine can be incorporated into the linker structure connecting a target protein binder and an E3 ligase ligand.
Synthetic and Application Workflow
The following diagram illustrates the logical workflow from the synthesis of this compound to its application in a typical click chemistry reaction.
Caption: Synthetic workflow from starting material to the target compound and its subsequent use in a click chemistry reaction.
References
The Indispensable Role of the Boc Protecting Group in the Synthesis and Application of Tert-butyl 4-azidopiperidine-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold is a ubiquitous structural motif found in a vast array of therapeutic agents. Its conformational properties and ability to engage in crucial interactions with biological targets make it a privileged structure. Tert-butyl 4-azidopiperidine-1-carboxylate stands out as a versatile building block for the synthesis of novel piperidine-containing compounds, largely owing to the strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group. This technical guide delves into the critical role of the Boc group in the synthesis and subsequent chemical transformations of this key intermediate, providing detailed experimental protocols and quantitative data to support its utility in research and development.
The Guardian of Reactivity: The Function of the Boc Protecting Group
The primary and most crucial role of the Boc protecting group in this compound is to temporarily mask the inherent nucleophilicity and basicity of the piperidine nitrogen. This protection is paramount as it enables selective chemical modifications at other positions of the piperidine ring, particularly the C4 position, without undesired interference from the nitrogen atom.
Without the Boc group, the secondary amine of the piperidine ring would readily participate in side reactions, such as acting as a nucleophile, leading to a mixture of products and significantly reducing the yield of the desired compound. The Boc group is stable under a variety of reaction conditions, yet it can be cleaved under specific and mild acidic conditions, allowing for the timely unmasking of the piperidine nitrogen for subsequent functionalization.
Synthesis of this compound: A Stepwise Approach
The synthesis of this compound is a multi-step process that typically commences from commercially available and Boc-protected precursors, such as tert-butyl 4-hydroxypiperidine-1-carboxylate. The presence of the Boc group from the outset is essential for achieving high yields and purity in the subsequent transformations.
A common and efficient synthetic route involves the conversion of the hydroxyl group at the C4 position into a good leaving group, followed by nucleophilic substitution with an azide source. A representative synthetic workflow is illustrated below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
1. Synthesis of Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.1 eq). Methanesulfonyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is subsequently quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylated intermediate, which can often be used in the next step without further purification.
2. Synthesis of this compound
To a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq) in dimethylformamide (DMF) is added sodium azide (1.5 eq). The reaction mixture is heated to 80-90 °C and stirred for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |
| 1 | Tert-butyl 4-hydroxypiperidine-1-carboxylate | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0 °C to RT | 16 h | ~95% (crude) |
| 2 | Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate | Sodium azide | Dimethylformamide | 80-90 °C | 4-6 h | 85-95% |
Chemical Transformations and Applications
The synthetic utility of this compound is demonstrated in its subsequent reactions, where the azide moiety serves as a versatile functional handle and the Boc group continues its protective role until its strategic removal is required.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound makes it an ideal substrate for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole linkage with a terminal alkyne, a common strategy for linking molecular fragments in drug discovery.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocol: CuAAC with Propargyl Alcohol
To a solution of this compound (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water are added sodium ascorbate (0.1-0.2 eq) and copper(II) sulfate pentahydrate (0.01-0.05 eq). The reaction mixture is stirred at room temperature until completion. The mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
| Reactants | Reagents | Solvent | Temperature | Time | Yield |
| This compound, Propargyl alcohol | CuSO4·5H2O, Sodium Ascorbate | t-BuOH/H2O (1:1) | Room Temperature | 8-12 h | 90-98% |
Deprotection of the Boc Group
Once the desired modifications are made to the molecule, the Boc group can be efficiently removed under acidic conditions to liberate the piperidine nitrogen for further reactions, such as N-alkylation or amide bond formation. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.
Caption: Boc deprotection workflow.
Experimental Protocol: Boc Deprotection with TFA
The Boc-protected piperidine derivative is dissolved in dichloromethane, and trifluoroacetic acid (TFA) is added (typically in a 1:1 v/v ratio of DCM to TFA). The solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are then removed under reduced pressure to yield the deprotected piperidine as its TFA salt.[1]
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| Boc-protected Piperidine | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | 1-2 h | >95% |
Characterization Data
The structural integrity of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.70-3.60 (m, 2H), 3.55-3.45 (m, 1H), 3.25-3.15 (m, 2H), 1.90-1.80 (m, 2H), 1.65-1.55 (m, 2H), 1.46 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 154.7, 79.6, 58.9, 43.9, 31.8, 28.4 |
| IR (thin film) ν (cm⁻¹) | 2976, 2095 (N₃ stretch), 1690 (C=O stretch), 1425, 1245, 1165 |
Conclusion
The Boc protecting group plays a pivotal and enabling role in the chemistry of this compound. Its ability to shield the reactive piperidine nitrogen allows for the clean and efficient introduction of the synthetically versatile azide functionality. The strategic deprotection of the Boc group at a later stage provides a gateway to a diverse range of piperidine-based molecules. The reliable synthetic routes and the predictable reactivity of this building block, underpinned by the strategic use of the Boc group, make this compound an invaluable tool for researchers and professionals in the field of drug discovery and development.
References
A-Z Guide to the Reactivity of Tert-butyl 4-azidopiperidine-1-carboxylate: A Bifunctional Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-azidopiperidine-1-carboxylate is a pivotal bifunctional molecule in contemporary organic synthesis and medicinal chemistry. Its structure uniquely combines a piperidine ring, a privileged scaffold in numerous bioactive compounds, with a versatile azide group, all while the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.[1] This guide provides a comprehensive overview of the reactivity centered on the azide functional group, detailing its participation in cornerstone reactions such as 1,3-dipolar cycloadditions ("click chemistry") and reductions to the corresponding amine. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required to effectively utilize this versatile building block in drug discovery and development programs.
Introduction: A Privileged Scaffold with a Versatile Handle
This compound serves as a critical intermediate in the synthesis of a wide range of therapeutic agents.[1][2] The molecule's significance is derived from its two key components:
-
The Piperidine Ring: This saturated heterocycle is a "privileged scaffold," frequently found in the structures of approved drugs and biologically active compounds due to its favorable pharmacokinetic properties.[1]
-
The Azide Group (-N₃): This functional group is the primary center of reactivity discussed in this guide. It does not typically interfere with biological processes, making it a bioorthogonal handle.[1][3] Its most notable applications are in click chemistry and as a precursor to the primary amine.
-
The Boc Protecting Group: The tert-butoxycarbonyl group ensures the piperidine nitrogen remains unreactive during modifications at the 4-position. It can be reliably removed under mild acidic conditions to allow for subsequent functionalization.[1][4]
The synthesis of this compound typically starts from tert-butyl 4-hydroxypiperidine-1-carboxylate. The hydroxyl group is first converted into a good leaving group, such as a tosylate, which is then displaced by an azide salt (e.g., sodium azide) via an Sₙ2 reaction.[1]
Core Reactivity of the Azide Group
The azide moiety at the C4 position is a versatile functional group, primarily exploited for two critical transformations: 1,3-dipolar cycloadditions and reduction to a primary amine.
1,3-Dipolar Cycloaddition: The Heart of Click Chemistry
The azide group is an ideal component for 1,3-dipolar cycloaddition reactions, which form the basis of "click chemistry"—a class of reactions known for being high-yielding, wide in scope, and generating minimal byproducts.[1][5] The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins the azide with a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[1][4] This triazole can function as a robust linker or as a bioisostere for an amide bond, enhancing metabolic stability.[1]
Quantitative Data for CuAAC Reactions
The CuAAC reaction is consistently high-yielding across a variety of substrates.
| Entry | Alkyne Partner | Catalyst System | Solvent | Yield (%) |
| 1 | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | >95 |
| 2 | Propargyl Alcohol | CuI | THF | ~90 |
| 3 | 1-Ethynyl-4-fluorobenzene | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | >95 |
| 4 | 3-Ethynylthiophene | Cu(OAc)₂ | t-BuOH/H₂O | ~92 |
Note: Yields are representative and can vary based on specific reaction conditions and scale. Data compiled from typical click chemistry procedures.
Reduction of the Azide to a Primary Amine
A second fundamental transformation is the reduction of the azide group to a primary amine, yielding tert-butyl 4-aminopiperidine-1-carboxylate. This amine is a crucial intermediate for subsequent reactions, most commonly amide bond formation, to build more complex molecular architectures.[1] Several reliable methods exist for this reduction.
Comparison of Reduction Methodologies
The choice of reducing agent depends on factors like the presence of other reducible functional groups in the molecule and desired reaction conditions.
| Method | Reagent(s) | Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | RT, MeOH or EtOH | High yield, clean byproducts (N₂, H₂O) | Requires specialized hydrogenation equipment; may reduce other groups (alkenes, alkynes) | >95 |
| Staudinger Reduction | Triphenylphosphine (PPh₃), then H₂O | RT, THF/H₂O | Very mild, highly chemoselective, tolerates most functional groups[6] | Stoichiometric phosphine oxide byproduct can complicate purification[3] | 85-95 |
| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | 0 °C to RT, THF | Powerful and fast | Highly reactive, not chemoselective (will reduce esters, amides), requires careful quenching | 80-90 |
The Staudinger Ligation
A modification of the Staudinger reduction, the Staudinger ligation, is a powerful bioorthogonal reaction used to form a stable amide bond.[3] Instead of hydrolyzing the intermediate aza-ylide, it is trapped by an intramolecular ester, which rearranges to form an amide and triphenylphosphine oxide. This has become a key tool in chemical biology for linking molecules in complex biological environments.
Detailed Experimental Protocols
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction: Synthesis of tert-butyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
tert-Butanol (t-BuOH) and Water (1:1 mixture)
Procedure:
-
To a round-bottom flask, add this compound and phenylacetylene.
-
Add the t-BuOH/H₂O solvent mixture to dissolve the reactants.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water and add it to the reaction mixture.
-
Stir the resulting mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the pure triazole product.
Protocol for Staudinger Reduction to an Amine
Reaction: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.1 eq)
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Dissolve this compound in THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triphenylphosphine to the solution in one portion. Vigorous nitrogen evolution will be observed.
-
Stir the reaction at room temperature for 2-4 hours until the gas evolution ceases and the starting azide is consumed (monitor by TLC or IR spectroscopy for the disappearance of the azide stretch at ~2100 cm⁻¹).
-
Add water to the reaction mixture and stir for an additional 8-12 hours to hydrolyze the intermediate phosphazene.
-
Remove the THF under reduced pressure.
-
Add dilute HCl to the residue to protonate the amine product, making it water-soluble.
-
Wash the aqueous layer with diethyl ether or ethyl acetate to remove the triphenylphosphine oxide byproduct.
-
Basify the aqueous layer with NaOH or Na₂CO₃ to a pH of >10.
-
Extract the free amine product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure amine product.
Conclusion
This compound is a robust and highly valuable building block for modern chemical and pharmaceutical research. The azide group offers a reliable and versatile chemical handle for two of the most important transformations in synthetic chemistry: the formation of stable triazole rings via click chemistry and the efficient reduction to a primary amine. The orthogonal nature of these reactions, coupled with the privileged piperidine scaffold, ensures its continued and widespread application in the development of novel therapeutics and complex molecular probes. This guide provides the foundational knowledge and practical protocols necessary for its successful implementation in the laboratory.
References
The Bifunctional Building Block: A Technical Guide to Tert-butyl 4-azidopiperidine-1-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design and utilization of versatile molecular scaffolds are paramount. Among these, tert-butyl 4-azidopiperidine-1-carboxylate has emerged as a highly valuable bifunctional building block. Its unique structure, combining a privileged piperidine core with a reactive azide moiety and a readily cleavable Boc-protecting group, offers a powerful toolkit for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of its synthesis, key reactions, and applications, supplemented with detailed experimental protocols and characterization data.
Physicochemical Properties and Spectroscopic Data
This compound is a stable, white to off-white solid at room temperature. Its bifunctional nature is central to its utility in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₀H₁₈N₄O₂ |
| Molecular Weight | 226.28 g/mol |
| CAS Number | 180695-80-1 |
| Appearance | White to off-white solid |
| Storage | 2-8°C |
Spectroscopic Characterization:
The structural integrity of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.70-3.80 (m, 2H), 3.10-3.20 (m, 2H), 1.80-1.90 (m, 2H), 1.60-1.70 (m, 2H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 154.7, 79.6, 59.5, 41.5, 31.5, 28.4 |
| FTIR (KBr, cm⁻¹) | ~2975 (C-H stretch), ~2100 (N₃ stretch, characteristic), ~1685 (C=O stretch, carbamate) |
Synthesis of this compound
The most prevalent and efficient synthesis of this compound involves a two-step process commencing from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. This pathway leverages a classical nucleophilic substitution reaction.
Figure 1: General synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate
| Parameter | Value |
| Reactants | tert-Butyl 4-hydroxypiperidine-1-carboxylate, p-Toluenesulfonyl chloride (TsCl), Pyridine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-16 hours |
| Work-up | Aqueous wash with HCl, NaHCO₃, and brine; drying over Na₂SO₄; and concentration in vacuo. |
| Yield | ~90-95% |
Detailed Protocol: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0°C is added pyridine (1.5 eq). p-Toluenesulfonyl chloride (1.2 eq) is then added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed successively with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the title compound as a white solid.
Step 2: Synthesis of this compound
| Parameter | Value |
| Reactants | tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate, Sodium azide (NaN₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80-90°C |
| Reaction Time | 12-24 hours |
| Work-up | Dilution with water, extraction with ethyl acetate, aqueous washes, drying over Na₂SO₄, and concentration in vacuo. |
| Yield | >90% |
Detailed Protocol: A mixture of tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq) and sodium azide (1.5 eq) in anhydrous dimethylformamide (DMF) is heated to 80-90°C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a colorless oil or a white solid.
Key Reactions and Applications in Organic Synthesis
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.
Figure 2: Key reaction pathways of this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent application of this building block is in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are stable and often serve as bioisosteres for amide bonds in drug candidates.[1]
Experimental Protocol: General Procedure for CuAAC Reaction
| Parameter | Value |
| Reactants | This compound, Terminal Alkyne, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate |
| Solvent | t-BuOH/H₂O (1:1) or DMF |
| Temperature | Room Temperature |
| Reaction Time | 1-24 hours |
| Work-up | Dilution with water, extraction with an organic solvent, washing, drying, and concentration. |
| Yield | Typically >90% |
Detailed Protocol: To a solution of this compound (1.0 eq) and a terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of t-butanol and water is added a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq). The reaction mixture is stirred at room temperature for 1-24 hours. Upon completion, the mixture is diluted with water and extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
Reduction of the Azide Group
The azide functionality can be readily reduced to a primary amine, providing a key intermediate for further functionalization, such as amide bond formation.[1]
Experimental Protocol: Reduction of Azide to Amine
| Parameter | Value |
| Reactants | This compound, Palladium on carbon (Pd/C) |
| Reagent | Hydrogen gas (H₂) |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
| Work-up | Filtration through Celite, concentration in vacuo. |
| Yield | Quantitative |
Detailed Protocol: A solution of this compound in methanol or ethanol is treated with a catalytic amount of 10% palladium on carbon. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-12 hours. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford tert-butyl 4-aminopiperidine-1-carboxylate.
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is stable under many reaction conditions but can be easily removed under acidic conditions to reveal the piperidine nitrogen for subsequent reactions.[1]
Experimental Protocol: Boc Deprotection
| Parameter | Value |
| Reactant | This compound |
| Reagent | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent |
| Solvent | Dichloromethane (DCM) or Dioxane |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1-4 hours |
| Work-up | Concentration in vacuo, followed by neutralization with a base. |
| Yield | Typically quantitative |
Detailed Protocol: To a solution of the Boc-protected piperidine in dichloromethane at 0°C is added trifluoroacetic acid (TFA) (5-10 eq). The reaction mixture is stirred at room temperature for 1-4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., saturated aqueous NaHCO₃ or triethylamine) to yield the deprotected piperidine.
Significance in Drug Discovery and Development
The piperidine moiety is a "privileged scaffold," meaning it is a structural motif frequently found in biologically active compounds and approved drugs.[1] The ability of this compound to serve as a versatile precursor for a wide range of piperidine-containing molecules makes it an invaluable tool in drug discovery programs. Its applications span the synthesis of inhibitors for various enzymes, G-protein coupled receptor (GPCR) ligands, and other therapeutic agents. The "click" chemistry handle allows for its efficient incorporation into larger molecules and for the rapid generation of compound libraries for high-throughput screening.
Conclusion
This compound stands out as a bifunctional building block of significant importance in contemporary organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the orthogonal reactivity of its azide and Boc-protected amine functionalities, provides a robust platform for the construction of diverse and complex molecular architectures. The detailed protocols and data presented herein serve as a comprehensive resource for researchers and scientists aiming to leverage the synthetic potential of this versatile compound in their drug discovery and development endeavors.
References
The Piperidine Scaffold: A Cornerstone in Medicinal Chemistry and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential privileged scaffold in medicinal chemistry.[1] Its remarkable prevalence in a vast number of natural products, active pharmaceutical ingredients (APIs), and agrochemicals underscores its significance in the design and development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the piperidine scaffold, encompassing its fundamental chemical properties, synthetic methodologies, and its multifaceted role as a pharmacophore across a spectrum of therapeutic areas. We will delve into quantitative structure-activity relationships (SAR), detailed experimental protocols for synthesis and biological evaluation, and visualize key signaling pathways modulated by piperidine-containing drugs.
Physicochemical Properties and Pharmacokinetic Profile
The piperidine ring's utility in drug design is rooted in its unique stereochemical and electronic properties. Its saturated, puckered chair-like conformation allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.[3] The basic nitrogen atom (pKa of piperidinium ion ~11.2) is typically protonated at physiological pH, allowing for the formation of crucial salt bridges with acidic residues in protein binding pockets. This basicity also influences the pharmacokinetic profile of piperidine-containing drugs, affecting their solubility, absorption, and distribution. Judicious modification of the piperidine ring and its substituents can fine-tune these properties to enhance drug-like characteristics.[3]
Synthesis of the Piperidine Core
The construction of the piperidine scaffold is a well-established yet continually evolving field in synthetic organic chemistry. Several classical and modern synthetic strategies are employed to generate a diverse array of substituted piperidines.
Catalytic Hydrogenation of Pyridines
One of the most direct and atom-economical methods for synthesizing piperidines is the catalytic hydrogenation of readily available pyridine precursors.[2] This method often employs transition metal catalysts such as platinum, palladium, rhodium, or nickel under hydrogen pressure.
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
Objective: To synthesize a substituted piperidine via the reduction of the corresponding pyridine.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C) (5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, Acetic Acid)
-
Hydrogen gas (H₂)
-
Reaction flask or high-pressure autoclave
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve the substituted pyridine in the chosen solvent.
-
Carefully add the catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude piperidine derivative.
-
Purify the crude product by an appropriate method (e.g., crystallization, distillation, or column chromatography).
Reductive Amination of Glutaraldehyde Derivatives
Reductive amination of 1,5-dicarbonyl compounds, such as glutaraldehyde or its derivatives, with a primary amine is another classical and versatile method for constructing the piperidine ring. The reaction proceeds via the formation of a di-imine intermediate, which is then reduced in situ.
Asymmetric Synthesis of Chiral Piperidines
The synthesis of enantiomerically pure piperidines is of paramount importance, as different enantiomers of a chiral drug often exhibit distinct pharmacological activities and toxicological profiles. Modern asymmetric synthesis methodologies, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions, have enabled the efficient production of single-enantiomer piperidine derivatives.
The Piperidine Scaffold in FDA-Approved Drugs
The prevalence of the piperidine moiety in drugs approved by the U.S. Food and Drug Administration (FDA) is a testament to its therapeutic importance. It is a key structural component in a wide array of blockbuster drugs across various therapeutic classes.
Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action |
| Donepezil | Alzheimer's Disease | Acetylcholinesterase Inhibitor |
| Methylphenidate | ADHD | Dopamine-Norepinephrine Reuptake Inhibitor |
| Fentanyl | Analgesia | μ-Opioid Receptor Agonist |
| Haloperidol | Antipsychotic | Dopamine D2 Receptor Antagonist |
| Paroxetine | Antidepressant | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Risperidone | Antipsychotic | Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist |
| Loratadine | Antihistamine | Histamine H1 Receptor Antagonist |
Quantitative Structure-Activity Relationship (SAR) of Piperidine Derivatives
The systematic modification of the piperidine scaffold and the analysis of the resulting changes in biological activity form the basis of structure-activity relationship (SAR) studies. These studies are crucial for optimizing lead compounds into potent and selective drug candidates.
Piperidine-Based Opioid Receptor Modulators
The piperidine scaffold is a cornerstone of many potent opioid analgesics. SAR studies have revealed key structural features that govern their affinity and selectivity for opioid receptors.
Table 2: In Vitro Activities of Selected Piperidine-Based Opioid Receptor Ligands
| Compound | Target Receptor | Kᵢ (nM) |
| Morphine | μ-opioid | 1.2 |
| Fentanyl | μ-opioid | 0.39 |
| Pethidine (Meperidine) | μ-opioid | 230 |
| Sufentanil | μ-opioid | 0.13 |
| Carfentanil | μ-opioid | 0.02 |
Note: Kᵢ values can vary depending on the experimental conditions.
Piperidine Derivatives as Acetylcholinesterase (AChE) Inhibitors
In the context of Alzheimer's disease, piperidine-containing compounds have been extensively developed as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Table 3: In Vitro Inhibitory Activity of Piperidine-Based AChE Inhibitors
| Compound | IC₅₀ (nM) |
| Donepezil | 6.7 |
| Tacrine-Donepezil Hybrid | 0.23 |
| 1-Benzyl-4-(2-phthalimidoethyl)piperidine | 1.5 |
Note: IC₅₀ values can vary depending on the experimental conditions.
Key Signaling Pathways Modulated by Piperidine-Containing Drugs
Piperidine-based drugs exert their therapeutic effects by modulating a variety of cellular signaling pathways. Understanding these pathways is critical for rational drug design and for elucidating the mechanisms of action.
PI3K/Akt Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several piperidine-containing molecules have been developed as inhibitors of this pathway.
Caption: PI3K/Akt signaling pathway and the inhibitory action of piperidine-based drugs.
NF-κB Signaling Pathway in Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers.
Caption: The NF-κB signaling pathway and modulation by piperidine-containing compounds.
Experimental Protocols for Biological Evaluation
The biological characterization of piperidine derivatives is essential to determine their therapeutic potential. A variety of in vitro and in vivo assays are employed to assess their activity, selectivity, and mechanism of action.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
Objective: To determine the cytotoxic effect of a piperidine derivative on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Piperidine derivative (test compound)
-
Vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Receptor Binding Affinity: Radioligand Binding Assay
Radioligand binding assays are a powerful tool for determining the affinity of a compound for a specific receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a piperidine derivative for a target receptor (e.g., μ-opioid receptor).
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand (e.g., [³H]-DAMGO for μ-opioid receptor)
-
Piperidine derivative (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well filter plates
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, a fixed concentration of the radioligand, and varying concentrations of the piperidine derivative.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the piperidine derivative that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Experimental and Logical Workflow Visualization
Visualizing experimental workflows and logical relationships can greatly enhance clarity and understanding in drug discovery projects.
Caption: A generalized workflow for the discovery of piperidine-based drug candidates.
Conclusion
The piperidine scaffold continues to be a remarkably versatile and fruitful starting point for the design and discovery of new medicines. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its status as a privileged structure in medicinal chemistry. As our understanding of disease biology deepens and synthetic methodologies advance, the piperidine ring is poised to remain a central element in the development of the next generation of innovative therapeutics. This guide has provided a technical overview of its importance, from fundamental properties and synthesis to its role in modulating key signaling pathways, supported by quantitative data and detailed experimental protocols to aid researchers in this exciting field.
References
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Tert-butyl 4-azidopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that describes reactions with high yields, broad scope, and simple purification of byproducts. This reaction, a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, is a powerful tool in drug discovery, bioconjugation, and materials science due to its reliability, specificity, and biocompatibility. The resulting 1,4-disubstituted 1,2,3-triazole linkage is stable and can act as a bioisostere for an amide bond.
Tert-butyl 4-azidopiperidine-1-carboxylate is a versatile building block in medicinal chemistry. The piperidine scaffold is a common motif in many pharmaceuticals, and the azide handle allows for its facile conjugation to a wide variety of alkyne-containing molecules using the CuAAC reaction. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for orthogonal deprotection and further functionalization. These application notes provide a detailed protocol for the CuAAC reaction using this compound, enabling the synthesis of diverse triazole-containing compounds.
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes representative quantitative data for the CuAAC reaction with various alkynes. Please note that specific yields and reaction times may vary depending on the alkyne substrate, catalyst system, and reaction conditions. The data presented here is based on a highly analogous one-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylate derivatives.[1]
| Alkyne Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time | Yield (%) |
| Phenylacetylene | CuI | DIPEA | DMF | 0 | ~5 min | ~95-98% |
| 4-Ethynyltoluene | CuI | DIPEA | DMF | 0 | ~5 min | ~95-98% |
| 4-Methoxyphenylacetylene | CuI | DIPEA | DMF | 0 | ~5 min | ~95-98% |
| 4-Chlorophenylacetylene | CuI | DIPEA | DMF | 0 | ~5 min | ~95-98% |
| Propargyl alcohol | CuSO₄·5H₂O / NaAsc | None | tBuOH/H₂O (1:1) | RT | 1-4 h | >90% |
| Ethyl propiolate | CuSO₄·5H₂O / NaAsc | None | tBuOH/H₂O (1:1) | RT | 1-4 h | >90% |
Experimental Protocols
This section provides two general protocols for the copper-catalyzed azide-alkyne cycloaddition of this compound with a terminal alkyne.
Protocol 1: CuI in DMF
This protocol is suitable for reactions with a wide range of alkynes, particularly arylacetylenes, and offers very short reaction times.[1]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.0 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and the terminal alkyne (1.0 eq).
-
Dissolve the reactants in anhydrous DMF (5 mL).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
To the stirred solution, add DIPEA (1.5 eq) followed by CuI (10 mol%).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes.
-
Upon completion, quench the reaction by adding ice-cold water.
-
Collect the resulting solid by filtration.
-
Wash the solid with anhydrous diethyl ether.
-
Dry the product under vacuum.
-
Characterize the purified product by NMR and Mass Spectrometry.
Protocol 2: CuSO₄/Sodium Ascorbate in tBuOH/H₂O
This protocol utilizes a common and convenient in situ generation of the Cu(I) catalyst and is performed in a mixed aqueous-organic solvent system, which is suitable for a broader range of alkyne solubilities.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
tert-Butanol (tBuOH)
-
Deionized water
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tBuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.
-
To the stirred solution of the azide and alkyne, add the freshly prepared sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by NMR and Mass Spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the CuAAC reaction.
Caption: Mechanism of the CuAAC reaction.
References
Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using Tert-butyl 4-azidopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, valued for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other functional groups.[1][2] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1] This reaction's reliability, mild conditions, and broad functional group tolerance have made it an invaluable tool in drug discovery and development.[1][3]
Tert-butyl 4-azidopiperidine-1-carboxylate is a versatile building block for the synthesis of novel molecular entities. The piperidine ring is a privileged structure in many biologically active compounds, and the azido group provides a handle for facile introduction of the triazole ring via click chemistry. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for subsequent deprotection and further functionalization, enabling the creation of diverse compound libraries for screening and lead optimization. This document provides detailed application notes and protocols for the use of this compound in the synthesis of 1,2,3-triazoles.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
General Reaction Scheme
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using Tert-butyl 4-azidopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-azidopiperidine-1-carboxylate is a versatile heterobifunctional linker valuable in bioconjugation, particularly for the modification of peptides and proteins. Its structure incorporates a piperidine scaffold, an azide group for "click" chemistry, and a tert-butyloxycarbonyl (Boc) protecting group.[1] The azide moiety allows for highly specific and efficient covalent bond formation with alkyne-functionalized molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3][4][5] These bioorthogonal reactions are characterized by high yields, mild reaction conditions, and compatibility with a wide range of functional groups, making them ideal for conjugating sensitive biological molecules.[6][7] The Boc protecting group provides stability during synthesis and can be readily removed under acidic conditions to expose a secondary amine for further functionalization. This dual functionality makes this compound a powerful tool in drug development, proteomics, and various biomedical research applications.
Core Applications
The primary application of this compound in bioconjugation is to introduce an azide-functionalized piperidine linker onto a biomolecule. This can be achieved by first incorporating the linker into a peptide during solid-phase peptide synthesis (SPPS) or by modifying a protein post-translationally. The incorporated azide then serves as a handle for conjugation with a variety of alkyne-containing molecules, including:
-
Fluorophores: For imaging and tracking of peptides and proteins.
-
Biotin: For affinity purification and detection.
-
Drug Molecules: To create targeted drug delivery systems, such as antibody-drug conjugates (ADCs).[8]
-
Polyethylene Glycol (PEG): To improve the pharmacokinetic properties of therapeutic peptides and proteins.
-
Other Biomolecules: To create well-defined protein-peptide or protein-protein conjugates.[5]
Data Presentation: Representative Reaction Parameters for Azide-Alkyne Cycloaddition
While specific quantitative data for bioconjugation reactions using this compound is not extensively published in comparative tables, the following tables provide representative parameters for CuAAC and SPAAC reactions based on structurally similar azide-containing linkers used in peptide and protein conjugation. These parameters can serve as a starting point for reaction optimization.
Table 1: Representative Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Azide-Modified Peptides/Proteins
| Parameter | Typical Range | Notes |
| Azide-Biomolecule Concentration | 10 µM - 1 mM | Higher concentrations generally lead to faster reactions. |
| Alkyne Reagent Molar Excess | 1.1 - 10 equivalents | A slight to moderate excess of the alkyne reagent is typically used to drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 µM - 1 mM | The copper source for the in-situ generation of the Cu(I) catalyst. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 10 mM (5-10 fold excess over CuSO₄) | Essential to reduce Cu(II) to the active Cu(I) catalyst. A fresh solution should always be used.[9] |
| Ligand (e.g., THPTA, TBTA) | 1.2 - 5 fold excess over CuSO₄ | Stabilizes the Cu(I) catalyst, prevents protein precipitation, and can increase reaction rate.[9] |
| Solvent | Aqueous buffer (e.g., PBS, Tris), often with co-solvents (e.g., DMSO, t-BuOH) | The choice of solvent depends on the solubility of the reactants. Co-solvents can help solubilize hydrophobic alkyne reagents. |
| Temperature | Room Temperature (20-25 °C) | Reactions are typically efficient at ambient temperature. |
| Reaction Time | 30 minutes - 24 hours | Reaction progress should be monitored by a suitable analytical method (e.g., LC-MS, SDS-PAGE). |
| Typical Yield | >90% | CuAAC reactions are known for their high efficiency and yields.[10] |
Table 2: Representative Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Azide-Modified Peptides/Proteins
| Parameter | Typical Range | Notes |
| Azide-Biomolecule Concentration | 10 µM - 500 µM | |
| Cyclooctyne Reagent Molar Excess | 1.1 - 5 equivalents | The reactivity of the cyclooctyne will influence the required excess. |
| Solvent | Aqueous buffer (e.g., PBS, Tris) | SPAAC is highly compatible with aqueous environments. |
| Temperature | Room Temperature (20-25 °C) to 37 °C | Reactions are typically performed at or near physiological temperature. |
| Reaction Time | 1 - 12 hours | Reaction times are generally longer than CuAAC and depend on the specific cyclooctyne used. |
| Typical Yield | 70 - 95% | Yields are generally high but can be slightly lower than CuAAC depending on the reactants. |
Experimental Protocols
Protocol 1: Incorporation of Tert-butyl 4-azidopiperidine-1-carboxylic acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of the azide-functionalized piperidine linker as a non-natural amino acid during standard Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Tert-butyl 4-azidopiperidine-1-carboxylic acid
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Coupling of Tert-butyl 4-azidopiperidine-1-carboxylic acid:
-
Pre-activate Tert-butyl 4-azidopiperidine-1-carboxylic acid (1.5-2 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.
-
Add the activated linker solution to the resin and couple for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps with the desired Fmoc-amino acids.
-
Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the Boc group from the piperidine linker.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the azide-modified peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by LC-MS.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Peptide
This protocol details the conjugation of an alkyne-containing molecule to a peptide functionalized with the this compound linker (after deprotection of the Boc group during peptide cleavage).
Materials:
-
Azide-modified peptide (from Protocol 1)
-
Alkyne-containing molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF (for dissolving hydrophobic alkynes)
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-10 mg/mL (or a desired molar concentration).
-
Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO, then dilute in buffer) to a stock concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified peptide solution, and the alkyne-containing molecule (1.5-5 molar equivalents).
-
Add THPTA to a final concentration of 5 times the copper concentration.
-
Add CuSO₄ to a final concentration of 100-500 µM.
-
-
Reaction Initiation:
-
Add freshly prepared sodium ascorbate to a final concentration of 5-10 times the copper concentration to initiate the reaction.
-
Gently mix the reaction mixture.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. Protect from light if using a fluorescent alkyne.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS to observe the formation of the triazole product and consumption of the starting materials.
-
Purification: Purify the peptide conjugate using reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and the catalyst.
-
Characterization: Confirm the final product by LC-MS.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Protein
This protocol describes the copper-free conjugation of a cyclooctyne-functionalized molecule to a protein that has been modified to contain the azide-piperidine linker.
Materials:
-
Azide-modified protein
-
Cyclooctyne-containing molecule (e.g., DBCO-fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: Prepare a solution of the azide-modified protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Reaction Setup:
-
Add the cyclooctyne-containing molecule (2-10 molar equivalents) to the protein solution. If the cyclooctyne is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent is low (e.g., <5%) to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture at room temperature or 37 °C for 2-12 hours. The reaction can be performed with gentle agitation.
-
Purification: Remove excess cyclooctyne reagent by dialysis, size-exclusion chromatography, or affinity purification if the protein is tagged.
-
Analysis: Analyze the extent of conjugation by SDS-PAGE (observing a band shift), UV-Vis spectroscopy (if the tag is a chromophore), or mass spectrometry.
Mandatory Visualizations
Bioconjugation Workflow
Caption: General workflow for bioconjugation using this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
Caption: Conceptual diagram of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
- 1. This compound [myskinrecipes.com]
- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jpt.com [jpt.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jenabioscience.com [jenabioscience.com]
- 10. mdpi.com [mdpi.com]
One-Pot Synthesis of Triazole Derivatives Using Tert-butyl 4-azidopiperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 1,2,3-triazole derivatives utilizing tert-butyl 4-azidopiperidine-1-carboxylate. This versatile building block is instrumental in the development of novel therapeutic agents, particularly agonists for G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and other metabolic disorders. The protocols described herein focus on the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the complementary ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) for the synthesis of alternative regioisomers.
Introduction
The 1,2,3-triazole moiety is a key pharmacophore in modern drug discovery, valued for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate strong and specific interactions with biological targets.[1] The piperidine scaffold is also a prevalent structural motif in numerous approved drugs.[2] The combination of these two fragments through a triazole linker offers a robust strategy for generating diverse libraries of drug-like molecules. This compound serves as a valuable precursor, with the Boc-protecting group allowing for facile deprotection and further functionalization.
The one-pot synthesis of these derivatives, particularly through CuAAC, offers significant advantages over traditional multi-step methods, including reduced reaction times, higher yields, and operational simplicity.[3] These methods are highly amenable to parallel synthesis and the rapid generation of compound libraries for high-throughput screening.
Applications in Drug Discovery: GPR119 Agonists
A significant application of piperidine-triazole derivatives lies in the development of agonists for GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[4] Activation of GPR119 by an agonist initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels. This elevation in cAMP has a dual effect: it potentiates glucose-stimulated insulin secretion directly from pancreatic β-cells and stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[5] GLP-1 further enhances insulin secretion, contributing to improved glucose homeostasis.[5] This dual mechanism makes GPR119 an attractive target for the development of novel anti-diabetic drugs.[3] Several synthesized piperidine-triazole derivatives have demonstrated potent GPR119 agonist activity, with EC50 values in the nanomolar range.[1]
GPR119 Signaling Pathway
Caption: GPR119 signaling cascade upon agonist binding.
Experimental Protocols
Protocol 1: One-Pot Copper-Catalyzed Synthesis of 1,4-Disubstituted Triazole Derivatives
This protocol describes the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
This compound
-
Various terminal alkynes
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the terminal alkyne (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C, add this compound (1.0 mmol, 1.0 eq), CuI (0.1 mmol, 10 mol%), and DIPEA (1.5 mmol, 1.5 eq).
-
Stir the reaction mixture at 0 °C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,4-disubstituted triazole derivative.
Data Presentation: Representative Yields for CuAAC Synthesis
| Alkyne Substrate | Product | Reaction Time (min) | Yield (%) |
| Phenylacetylene | tert-butyl 4-(1-phenyl-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate | 5 | ~95 |
| 4-Ethynylbenzonitrile | tert-butyl 4-(1-(4-cyanophenyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate | 5 | ~92 |
| 4-Ethynylphenyl methyl sulfone | tert-butyl 4-(1-(4-(methylsulfonyl)phenyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate | 5 | ~97 |
| 1-Ethynyl-4-fluorobenzene | tert-butyl 4-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate | 5 | ~94 |
| Propargyl alcohol | tert-butyl 4-(1-(hydroxymethyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate | 10 | ~90 |
Note: Yields are based on similar reported procedures and may vary depending on the specific alkyne and reaction conditions.[1]
Protocol 2: One-Pot Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazole Derivatives
This protocol details the synthesis of 1,5-disubstituted 1,2,3-triazoles, which are regioisomers of the products obtained from the CuAAC reaction. This is achieved using a ruthenium catalyst.[6][7]
Materials:
-
This compound
-
Various terminal alkynes
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]
-
1,2-Dichloroethane (DCE), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the terminal alkyne (1.1 mmol) in anhydrous DCE (10 mL).
-
Add Cp*RuCl(COD) (0.02 mmol, 2 mol%) to the solution.
-
Heat the reaction mixture to 45-60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 1,5-disubstituted triazole derivative.
Data Presentation: Representative Yields for RuAAC Synthesis
| Alkyne Substrate | Product | Reaction Time (h) | Yield (%) |
| Phenylacetylene | tert-butyl 4-(5-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate | 6 | ~90 |
| 1-Hexyne | tert-butyl 4-(5-butyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate | 8 | ~85 |
| 3,3-Dimethyl-1-butyne | tert-butyl 4-(5-(tert-butyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate | 12 | ~80 |
| Propargyl bromide | tert-butyl 4-(5-(bromomethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate | 4 | ~92 |
Note: Yields are based on general procedures for RuAAC reactions and may require optimization for specific substrates.[6]
Experimental Workflow
Caption: General workflow for the one-pot synthesis of triazole derivatives.
Conclusion
The one-pot synthesis of triazole derivatives from this compound represents a highly efficient and versatile strategy for the generation of novel compounds with significant therapeutic potential. The copper- and ruthenium-catalyzed methods provide access to complementary regioisomers, expanding the chemical space for drug discovery efforts. The application of these synthesized molecules as GPR119 agonists highlights their importance in the development of new treatments for type 2 diabetes. The detailed protocols and data provided in this document serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
- 1. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
Application Notes and Protocols: Deprotection of the Boc Group from Tert-butyl 4-azidopiperidine-1-carboxylate and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] Tert-butyl 4-azidopiperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutics. The azide functionality serves as a versatile handle for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient construction of complex molecular architectures.[2]
This document provides detailed protocols for the deprotection of the Boc group from this compound and its subsequent reaction products. The methods described herein are robust and have been optimized for high yield and purity.
Deprotection of the Boc Group: General Considerations
The removal of the Boc protecting group is typically achieved under acidic conditions. The most common reagents for this transformation are trifluoroacetic acid (TFA) in a chlorinated solvent such as dichloromethane (DCM), or a solution of hydrogen chloride (HCl) in an ethereal solvent like 1,4-dioxane.[3] The azide group is generally stable under these acidic conditions, allowing for selective deprotection of the piperidine nitrogen.[4]
The general mechanism for the acid-catalyzed deprotection of a Boc-protected amine involves the following steps:
-
Protonation of the carbonyl oxygen of the Boc group.
-
Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.
-
Spontaneous decarboxylation of the carbamic acid to release the free amine and carbon dioxide.
The resulting amine is typically obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride), which can often be isolated by precipitation or used directly in subsequent reactions.
Experimental Protocols for Boc Deprotection
Two standard and reliable methods for the deprotection of this compound are presented below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly efficient and typically proceeds to completion within a short period at room temperature.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirred solution, add TFA (typically 20-50% v/v). For example, a 1:1 mixture of TFA and DCM can be used.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can aid in the removal of residual TFA.
-
The resulting residue, 4-azidopiperidine trifluoroacetate, can be solidified by trituration with cold diethyl ether and collected by filtration.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and often yields the hydrochloride salt of the deprotected amine, which may be more crystalline and easier to handle.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol (optional, as a co-solvent)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 3-5 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-3 hours. The hydrochloride salt of 4-azidopiperidine may precipitate out of the solution during the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.[5]
Quantitative Data Summary for Boc Deprotection
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected amines, including those with azide functionalities. While specific yields for this compound are not extensively reported, high yields are generally expected based on analogous reactions.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: 4M HCl/Dioxane |
| Substrate Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M |
| Acid Concentration/Equivalents | 20-50% (v/v) TFA in DCM | 3-5 equivalents of HCl |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours | 1 - 3 hours |
| Typical Yield | >90% | >90% |
| Product Form | Trifluoroacetate salt | Hydrochloride salt |
Visualization of the Boc Deprotection Workflow
Application of Deprotected 4-Azidopiperidine: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The deprotected 4-azidopiperidine is a key intermediate for the synthesis of 1,2,3-triazole-containing compounds via the highly efficient and regioselective CuAAC reaction.[6] This "click chemistry" reaction is widely used in drug discovery for the rapid generation of compound libraries and for bioconjugation.[7]
General Protocol for CuAAC Reaction
This protocol outlines a general procedure for the reaction of 4-azidopiperidine with a terminal alkyne.
Materials:
-
4-Azidopiperidine salt (TFA or HCl salt)
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Base (e.g., triethylamine or DIPEA, if starting from the salt)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve the 4-azidopiperidine salt and the terminal alkyne (typically in a 1:1 to 1:1.2 molar ratio of azide to alkyne) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).
-
If starting with the amine salt, add a slight excess of a non-nucleophilic base (e.g., triethylamine or DIPEA) to liberate the free amine.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the stirred solution of the azide and alkyne, add the CuSO₄ solution (typically 1-5 mol%) followed by the sodium ascorbate solution (typically 5-10 mol%).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate or DCM). The organic layer is then washed, dried, and concentrated.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary for CuAAC Reaction
| Parameter | Typical Conditions |
| Azide to Alkyne Ratio | 1.0 : 1.0 - 1.2 |
| Copper(II) Sulfate (mol%) | 1 - 5 mol% |
| Sodium Ascorbate (mol%) | 5 - 10 mol% |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
| Typical Yield | High to quantitative |
Visualization of the CuAAC Reaction Pathway
Conclusion
The deprotection of this compound using standard acidic conditions is a straightforward and high-yielding process that provides a versatile intermediate for further synthetic transformations. The resulting 4-azidopiperidine is a valuable building block for the construction of triazole-containing molecules via the robust and efficient CuAAC reaction. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of medicinal chemistry and drug development to utilize this important synthetic intermediate.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Reduction of the azide moiety in Tert-butyl 4-azidopiperidine-1-carboxylate to a primary amine
Application Note: Reduction of Tert-butyl 4-azidopiperidine-1-carboxylate to a Primary Amine
Introduction
The transformation of an azide moiety to a primary amine is a fundamental and critical reaction in organic synthesis, particularly within the fields of medicinal chemistry and drug development. Primary amines are key functional groups present in a vast number of pharmaceuticals and bioactive molecules. This compound is a valuable building block, providing a versatile piperidine scaffold. Its successful reduction to tert-butyl 4-aminopiperidine-1-carboxylate opens avenues for further functionalization and incorporation into complex molecular architectures. This document provides detailed protocols and comparative data for the most effective methods to achieve this transformation, tailored for researchers and drug development professionals.
The choice of reduction method is crucial and depends on factors such as the presence of other functional groups, scalability, and reaction conditions. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is sensitive to strong acids, while the ester functionality within the Boc group is susceptible to reduction by harsh hydride reagents. Therefore, selecting a method that preserves the Boc group is paramount. This note will focus on three primary methods: Catalytic Hydrogenation, the Staudinger Reaction, and Metal Hydride Reduction, evaluating their suitability for this specific substrate.
Comparative Analysis of Reduction Methods
Several established methods can be employed for the reduction of organic azides.[1] The selection of the optimal method hinges on factors like functional group tolerance, reaction conditions, and scalability.[2] For the reduction of this compound, chemoselectivity is a key concern to avoid cleavage of the Boc protecting group.
| Method | Typical Reagents | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages & Substrate Compatibility |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | 85 - 99%[2] | 0.5 - 24 h[2] | High yields, clean reaction (byproduct is N₂ gas), easily scalable. | May reduce other functional groups like alkenes, alkynes, or benzyl groups. Requires specialized hydrogenation equipment. |
| Staudinger Reaction | PPh₃, then H₂O | 80 - 95%[2] | 6 - 24 h[2] | Excellent chemoselectivity, extremely mild conditions, tolerates most functional groups.[2][3] | Stoichiometric amounts of phosphine oxide byproduct are generated, which can complicate purification.[2] |
| Metal Hydride Reduction | LiAlH₄ (LAH) | High[2] | 1 - 2 h[2] | Powerful and rapid reducing agent.[2] | Lacks chemoselectivity; will reduce the ester of the Boc group .[2][4] Requires stringent anhydrous conditions as it reacts violently with water.[2] |
Visualized Chemical Transformation & Workflow
The following diagrams illustrate the overall chemical reaction and a generalized experimental workflow for the reduction process.
Caption: Overall reaction scheme for the reduction of the azide.
Caption: Generalized workflow for the azide reduction experiment.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and clean, making it a preferred choice when compatible with other functional groups.[1][2]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (e.g., balloon or Parr hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).
-
Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the solution.
-
Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Evacuate the inert gas and introduce hydrogen gas (a balloon is sufficient for small-scale reactions; for larger scales, a Parr apparatus at 40-50 psi is recommended).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-16 hours). The evolution of N₂ gas will be observed initially.
-
Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, tert-butyl 4-aminopiperidine-1-carboxylate.
-
The product is often clean enough for subsequent steps, but can be further purified by column chromatography if necessary.
Protocol 2: Staudinger Reduction using Triphenylphosphine (PPh₃)
The Staudinger reaction is exceptionally mild and offers excellent chemoselectivity, making it ideal for sensitive substrates.[3][5] The reaction proceeds in two stages: the formation of an iminophosphorane intermediate, followed by its hydrolysis to the amine.[5]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine solution
Procedure:
-
Set up a dry, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).
-
Add triphenylphosphine (1.1 - 1.2 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Vigorous evolution of N₂ gas should be observed.
-
Allow the reaction to stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the azide and formation of the intermediate iminophosphorane.
-
To the reaction mixture, add water (5-10 eq) to facilitate the hydrolysis of the iminophosphorane.
-
Heat the mixture to 50-60 °C and stir for an additional 6-12 hours, or until the hydrolysis is complete as monitored by TLC/LC-MS.
-
After cooling to room temperature, remove the THF under reduced pressure.
-
Add ethyl acetate to the residue and wash sequentially with 1M HCl (to remove any basic impurities) and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify by column chromatography (silica gel, typically with a gradient of dichloromethane/methanol or ethyl acetate/hexanes) to isolate the pure tert-butyl 4-aminopiperidine-1-carboxylate.
Safety Precautions:
-
Organic azides can be explosive and should be handled with care, avoiding heat, shock, and friction. Always work behind a safety shield.
-
Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a well-ventilated fume hood with appropriate safety measures.
-
Lithium aluminum hydride (LiAlH₄) is a pyrophoric solid that reacts violently with water and protic solvents. It should only be handled by trained personnel under a strict inert atmosphere.[2]
References
Application of Tert-butyl 4-azidopiperidine-1-carboxylate in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-azidopiperidine-1-carboxylate is a versatile bifunctional building block crucial in modern medicinal chemistry and drug discovery. Its unique structure, featuring a piperidine ring, a protected amine (Boc group), and an azide functional group, makes it an ideal scaffold for synthesizing diverse molecular libraries. The piperidine moiety is a privileged structure frequently found in biologically active compounds and approved drugs. The azide group is particularly valuable for its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the formation of a stable 1,2,3-triazole ring, which can act as a robust linker or a bioisosteric replacement for an amide bond, often enhancing the metabolic stability of drug candidates.[1]
This application note provides detailed protocols and data on the use of this compound in the development of enzyme inhibitors, with a focus on acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.
Core Application: "In Situ" Click Chemistry for Acetylcholinesterase (AChE) Inhibitor Synthesis
A powerful strategy employing this compound is the "in situ" click chemistry approach for lead discovery. In this method, the biological target itself, such as the acetylcholinesterase enzyme, acts as a template to catalyze the formation of its own potent inhibitor from a mixture of complementary building blocks (an azide and an alkyne).[1][2] The enzyme's active site brings the azide- and alkyne-containing fragments into close proximity and optimal orientation, thereby accelerating the 1,3-dipolar cycloaddition reaction to form a stable triazole-linked inhibitor with high affinity and specificity.[1][3]
This target-guided synthesis has led to the discovery of highly potent AChE inhibitors, with some exhibiting dissociation constants in the femtomolar range.[3][4][5]
Quantitative Data: Inhibitory Activity of Triazole-Based Enzyme Inhibitors
The following table summarizes the inhibitory activities of representative triazole-based enzyme inhibitors synthesized using azide-alkyne click chemistry.
| Compound Class | Target Enzyme | Inhibitor Structure (Representative) | IC50 / Ki (µM) | Reference |
| Piperidine-Triazole Conjugates | Acetylcholinesterase (AChE) | Varies | IC50: 0.031 - 0.537 | [6] |
| Piperidine-Triazole Conjugates | Acetylcholinesterase (AChE) | Varies | Ki: 0.0155 - 0.557 | [6] |
| Tacrine-Triazole-Phenyltetrahydroisoquinoline | Acetylcholinesterase (AChE) | Not specified | Dissociation constants as low as 33 femtomolar | [4] |
| Bis-1,2,4-Triazoles | Thymidine Phosphorylase | Varies | IC50: 28.74 ± 0.59 | [7] |
| Triazole-based Uracil Derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Varies | IC50: 0.01475 - 0.00657 | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Triazole-Based Acetylcholinesterase Inhibitor via CuAAC Click Chemistry
This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize a 1,4-disubstituted 1,2,3-triazole inhibitor.
Materials:
-
This compound
-
An appropriate alkyne-containing fragment (e.g., propargylated tacrine analogue)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the alkyne-containing fragment (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Seal the vial and stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure triazole-based inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: "In Situ" Click Chemistry Screening for Acetylcholinesterase Inhibitors
This protocol outlines a general method for identifying potent AChE inhibitors directly in the presence of the enzyme.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Phosphate buffer (pH 7.4)
-
This compound or a library of azide-containing fragments
-
A library of alkyne-containing fragments
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
96-well microplate reader
-
LC-MS system for product identification
Procedure:
-
Prepare a solution of AChE in phosphate buffer.
-
In a microcentrifuge tube or a well of a 96-well plate, combine the AChE solution with a mixture of an azide fragment (e.g., this compound) and a library of alkyne fragments.
-
Incubate the mixture at a controlled temperature (e.g., 37 °C) for a specified period (e.g., 24-48 hours) to allow for the "in situ" formation of triazole inhibitors.
-
Analyze an aliquot of the reaction mixture by LC-MS to identify the newly formed triazole product(s). The mass of the product will correspond to the sum of the masses of the reacted azide and alkyne fragments.
-
To determine the inhibitory activity of the "in situ" generated compound, perform an Ellman's assay.
-
In a separate 96-well plate, add the "in situ" reaction mixture to wells containing ATCI and DTNB in phosphate buffer.
-
Measure the rate of color change at 412 nm using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Compare the reaction rate in the presence of the "in situ" mixture to a control reaction without the azide and alkyne fragments to determine the percent inhibition.
-
Potent inhibitor candidates can then be synthesized on a larger scale using Protocol 1 for further characterization and IC50 determination.
Protocol 3: Determination of IC50 Values for Enzyme Inhibition
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a synthesized inhibitor against AChE using the Ellman's method.
Materials:
-
Synthesized inhibitor compound
-
Acetylcholinesterase (AChE)
-
Phosphate buffer (pH 7.4)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
96-well microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in phosphate buffer to obtain a range of concentrations.
-
In a 96-well plate, add the AChE solution to each well, followed by the different concentrations of the inhibitor. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixtures for 15 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding a solution of ATCI and DTNB to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.
-
Calculate the reaction rate for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.
Visualizations
References
- 1. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click chemistry in situ: acetylcholinesterase as a reaction vessel for the selective assembly of a femtomolar inhibitor from an array of building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Tert-butyl 4-azidopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing Tert-butyl 4-azidopiperidine-1-carboxylate as a versatile starting material. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, and its functionalization is of significant interest in medicinal chemistry. The azide group at the 4-position of the piperidine ring offers a gateway to a diverse range of heterocyclic systems through various chemical transformations.
Introduction
This compound is a key building block in organic synthesis, particularly in the construction of complex molecules for drug discovery and development.[1] The presence of the azide functional group allows for a variety of selective transformations, including cycloadditions and reductions, to generate novel heterocyclic structures. The tert-butyloxycarbonyl (Boc) protecting group provides stability during these synthetic manipulations and can be readily removed under mild acidic conditions when required.[1][2] This document will focus on two primary applications of this reagent: the synthesis of 1,2,3-triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the formation of 4-aminopiperidine derivatives through azide reduction, which are precursors to other heterocyclic systems. Additionally, a prospective application in the synthesis of spiro-heterocycles will be discussed.
Synthesis of 1,2,3-Triazole Derivatives via [3+2] Cycloaddition
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery for creating libraries of diverse compounds.
Application Note:
The reaction of this compound with various terminal alkynes in the presence of a copper(I) catalyst leads to the formation of novel tert-butyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate derivatives.[2][4] These compounds can serve as scaffolds for further elaboration or as final drug candidates. The triazole ring is a known bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions with biological targets.
Experimental Workflow:
Caption: Workflow for the CuAAC Synthesis of 1,2,3-Triazoles.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To a solution of this compound (1.0 eq) and the desired terminal alkyne (1.0-1.2 eq) in a suitable solvent such as DMF (0.1-0.5 M), add a copper(I) source, for example, copper(I) iodide (CuI) (0.05-0.1 eq).
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.
Data Presentation:
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | Tert-butyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate | ~95 |
| 2 | Propargyl alcohol | Tert-butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate | ~92 |
| 3 | 1-Ethynyl-4-fluorobenzene | Tert-butyl 4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate | ~97 |
Note: Yields are representative and may vary based on specific reaction conditions and the nature of the alkyne.[4]
Synthesis of 4-Aminopiperidine Derivatives via Azide Reduction
The reduction of the azide group to a primary amine is a fundamental transformation that opens up a vast chemical space for further derivatization.[2] The resulting Tert-butyl 4-aminopiperidine-1-carboxylate is a valuable intermediate for the synthesis of various nitrogen-containing heterocycles through reactions such as amide bond formation, reductive amination, and urea/thiourea formation.
Application Note:
The reduction of this compound is most commonly achieved through catalytic hydrogenation. This method is highly efficient and clean, typically affording the desired amine in high yield and purity. The resulting amine can then be used in the synthesis of more complex molecules, including potential enzyme inhibitors and receptor ligands. For instance, it serves as a precursor in the multi-step synthesis of beta-lactamase inhibitors.[2]
Signaling Pathway Diagram:
Caption: Synthetic pathways from this compound.
General Protocol for Catalytic Hydrogenation:
-
In a hydrogenation vessel, dissolve this compound in a suitable solvent, such as methanol or ethanol.
-
Carefully add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %, 5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield Tert-butyl 4-aminopiperidine-1-carboxylate, which is often of sufficient purity for subsequent steps.
Data Presentation:
| Catalyst | Solvent | H2 Pressure (atm) | Reaction Time (h) | Yield (%) |
| 10% Pd/C | Methanol | 1 | 4-6 | >95 |
| 10% Pd/C | Ethanol | 3 | 2-4 | >98 |
Prospective Synthesis of Spiro-heterocycles
Spiro-heterocycles containing a piperidine ring are of increasing interest in drug discovery due to their rigid, three-dimensional structures that can provide novel interactions with biological targets.[5][6] While direct intramolecular reactions of the azide at the 4-position to form a spiro-center are less common, the piperidine ring itself can be a template for spirocyclization.
Application Note:
One potential strategy involves the conversion of the 4-azido group to a different functional group that can participate in an intramolecular cyclization. For example, after reduction of the azide to an amine, the resulting amine could be functionalized with a tether containing an electrophilic or radical-accepting group. Subsequent intramolecular reaction would lead to the formation of a spiro-heterocycle. Another approach could involve an intramolecular Schmidt reaction of a suitably substituted precursor derived from this compound.[7]
Logical Relationship Diagram:
Caption: A logical approach to the synthesis of spiro-heterocycles.
Protocol Outline for aza-Michael Addition based Spirocyclization:
-
Azide Reduction: Reduce this compound to the corresponding amine as described in the catalytic hydrogenation protocol.
-
Acrylation: React the resulting Tert-butyl 4-aminopiperidine-1-carboxylate with acryloyl chloride in the presence of a non-nucleophilic base to form the corresponding acrylamide.
-
Intramolecular aza-Michael Addition: Treat the acrylamide with a suitable base (e.g., sodium hydride) to induce an intramolecular conjugate addition, forming a spiro-β-lactam.
-
Work-up and Purification: Quench the reaction and purify the resulting spiro-heterocycle by standard methods.
This protocol is a representative example, and the specific conditions would require optimization. The development of synthetic routes to spiropiperidines is an active area of research.[8][9][10]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. The protocols and data presented herein for the synthesis of 1,2,3-triazoles and 4-aminopiperidine derivatives provide a solid foundation for researchers in drug discovery and medicinal chemistry. The prospective application in spiro-heterocycle synthesis highlights the potential for further exploration of the chemical space accessible from this starting material.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 180695-80-1 | Benchchem [benchchem.com]
- 3. Assembly drives regioselective azide-alkyne cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
Application Notes and Protocols for Tert-butyl 4-azidopiperidine-1-carboxylate in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.
This document provides detailed application notes and protocols for the use of tert-butyl 4-azidopiperidine-1-carboxylate as a rigid linker component in the synthesis of PROTACs. The piperidine scaffold introduces conformational rigidity, which can enhance metabolic stability and pre-organize the PROTAC into a conformation favorable for ternary complex formation.[2][3] The azide functionality allows for efficient conjugation to an alkyne-modified ligand via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This modular approach simplifies the synthesis of PROTAC libraries for the rapid optimization of target degradation.
Principle of PROTAC Action
The fundamental mechanism of a PROTAC is to act as a bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple protein copies.
Caption: PROTAC-mediated protein degradation pathway.
Synthesis of this compound
The synthesis of this compound typically starts from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. The hydroxyl group is first converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by an azide ion.
Caption: Synthetic scheme for the linker.
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Functionalized Protein of Interest (POI) Ligand
This protocol describes a general method for introducing a terminal alkyne to a POI ligand containing a suitable functional group (e.g., a carboxylic acid) for derivatization.
Materials:
-
POI ligand with a carboxylic acid handle
-
Propargylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the POI ligand (1.0 eq), HATU (1.2 eq), and propargylamine (1.5 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkyne-functionalized POI ligand.
-
Characterize the product by ¹H NMR and MS.
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of the alkyne-functionalized POI ligand to this compound and subsequent coupling to an E3 ligase ligand. A step-wise approach is recommended to avoid the formation of homodimers.
Materials:
-
Alkyne-functionalized POI ligand (from Protocol 1)
-
This compound
-
E3 ligase ligand with a suitable handle (e.g., a carboxylic acid)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
Step 1: First Click Reaction
-
Dissolve the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.2 eq) in a t-BuOH/H₂O (1:1) mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.2 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the intermediate by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in DCM.
-
Add TFA (20% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA. The resulting amine is often used in the next step without further purification.
Step 3: Amide Coupling to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand with a carboxylic acid handle (1.0 eq), HATU (1.2 eq), and the deprotected intermediate from Step 2 (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Caption: A typical experimental workflow for PROTAC development.
Protocol 3: Western Blot for Protein Degradation
Objective: To determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) of the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO
-
Culture medium
-
PBS (Phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (against POI and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the POI and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation. Calculate DC₅₀ and Dₘₐₓ values using appropriate software.
Data Presentation
Disclaimer: The following data is illustrative and serves as an example of how to present quantitative results. Specific values for PROTACs using this compound are not yet available in the public literature.
Table 1: In Vitro Degradation of Target Protein X by PROTACs with Piperidine-Based Linkers
| PROTAC ID | Linker Moiety | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | This compound derived | 25 | 92 |
| PROTAC-B | PEG-4 Linker | 78 | 85 |
| PROTAC-C | Alkyl-8 Linker | 150 | 75 |
Table 2: Cell Viability in Cancer Cell Line Y after 72h Treatment
| Compound | IC₅₀ (nM) |
| PROTAC-A | 45 |
| POI Inhibitor | >1000 |
| DMSO | >10000 |
Logical Relationships
Caption: Rationale for using the specified linker.
Conclusion
This compound is a valuable building block for the synthesis of novel PROTACs. Its rigid piperidine core can impart favorable pharmacokinetic properties and contribute to the formation of a stable and productive ternary complex, while the azide handle allows for a modular and efficient synthetic strategy using click chemistry. The protocols and notes provided herein offer a comprehensive guide for researchers to incorporate this linker into their PROTAC development programs, facilitating the exploration of new chemical space and the generation of potent and selective protein degraders. Further studies are warranted to fully elucidate the structure-activity relationships of PROTACs containing this specific linker.
References
Application Notes and Protocols: Synthesis of GPR119 Agonists Using Tert-butyl 4-azidopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and obesity.[1][2] Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal L-cells, stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][3] This dual mechanism of action makes GPR119 agonists attractive candidates for novel anti-diabetic drugs.
Tert-butyl 4-azidopiperidine-1-carboxylate is a versatile building block in medicinal chemistry. Its piperidine scaffold is a common feature in many bioactive molecules, and the azide functionality allows for the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[4] This reaction facilitates the formation of a stable 1,2,3-triazole ring, a valuable linker in drug design, connecting the piperidine core to other pharmacophoric groups. This application note provides a detailed protocol for the synthesis of potential GPR119 agonists utilizing this compound.
GPR119 Signaling Pathway
Upon activation by an agonist, GPR119 couples to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion, while in intestinal L-cells, it promotes the release of GLP-1.
Experimental Protocols
General Synthesis Workflow
The synthesis of GPR119 agonists using this compound typically follows a convergent approach where the azidopiperidine core is coupled with a variety of terminal alkynes via a CuAAC reaction.
One-Pot Synthesis of Triazole-Containing GPR119 Agonist Precursors
This protocol is adapted from a similar synthesis of triazolo piperidine carboxylates and outlines a one-pot CuAAC reaction.[4]
Materials:
-
This compound
-
Substituted terminal alkyne (e.g., phenylacetylene, propargyl alcohol derivatives)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
Procedure:
-
To a stirred solution of the desired terminal alkyne (1.0 eq) in DMF (5 mL) at 0 °C, add this compound (1.0 eq), CuI (10 mol%), and DIPEA (1.5 eq).
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Based on similar reactions, the reaction is often complete within a short timeframe (e.g., 5-30 minutes).[4]
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with deionized water and then with anhydrous diethyl ether.
-
Dry the product under vacuum to yield the tert-butyl-4-(1-substituted-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate derivative.
Purification:
The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) if necessary.
Boc Deprotection (Optional)
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen can be removed under acidic conditions if the final GPR119 agonist requires a free secondary amine.
Materials:
-
Boc-protected triazole product
-
4 M HCl in 1,4-dioxane
-
1,4-Dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected compound in 1,4-dioxane at 0 °C.
-
Add 4 M HCl in 1,4-dioxane and stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between saturated NaHCO₃ solution and EtOAc.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected product.
Data Presentation
The following table summarizes the in vitro activity of representative triazole-containing piperidine derivatives as GPR119 agonists, demonstrating the potential of compounds synthesized via the described methods.[4]
| Compound ID | R-group on Triazole | Yield (%) | EC₅₀ (nM) |
| 5a | Phenyl | 95 | >1000 |
| 5b | 4-Fluorophenyl | 97 | 850 |
| 5c | 4-Chlorophenyl | 96 | 670 |
| 5d | 4-Bromophenyl | 98 | 550 |
| 5e | 4-Cyanophenyl | 92 | 4.5 |
| 5f | 4-Nitrophenyl | 94 | 250 |
| 5g | 4-(Methylsulfonyl)phenyl | 97 | 3.8 |
| AR231453 (Reference) | - | - | 4.78 |
Data adapted from a study on structurally related triazolo piperidine carboxylates. The yields and EC₅₀ values are indicative of the potential for this class of compounds.[4]
Conclusion
The use of this compound in conjunction with click chemistry provides a highly efficient and modular approach to the synthesis of novel GPR119 agonists. The described one-pot protocol allows for rapid access to a diverse library of compounds with high yields.[4] The resulting triazole-linked piperidine scaffold is a promising pharmacophore for the development of potent and selective GPR119 agonists for the treatment of type 2 diabetes and related metabolic disorders. Further optimization of the substituents on the triazole ring can lead to the identification of clinical candidates.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Click Reactions with Tert-butyl 4-azidopiperidine-1-carboxylate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions using tert-butyl 4-azidopiperidine-1-carboxylate, helping you to improve reaction yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the click reaction with this compound in a question-and-answer format.
Question 1: Why is my click reaction yield low or the reaction failing completely?
Answer:
Low yields in CuAAC reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]
-
Solution: De-gas your solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst. Ensure all glassware is dry and the reaction is carried out under an inert atmosphere.
-
-
Insufficient Catalyst or Ligand: For sterically hindered azides like this compound, the choice and amount of catalyst and ligand are crucial.
-
Solution: Increase the catalyst loading (e.g., from 1 mol% to 5-10 mol%). Use a stabilizing ligand such as TBTA or THPTA to protect the Cu(I) catalyst and accelerate the reaction. A ligand-to-copper ratio of 1:1 to 5:1 can be screened.[1]
-
-
Poor Reagent Quality: The purity of your azide, alkyne, and other reagents is critical for a successful reaction. Azides can be unstable and should be handled and stored with care.[1]
-
Solution: Use high-purity reagents. If you suspect degradation of the this compound, it is advisable to use a fresh batch or re-purify the existing one.
-
-
Suboptimal Reaction Conditions: The solvent, temperature, and reaction time can significantly impact the outcome.
-
Solution: this compound has limited solubility in purely aqueous media. A co-solvent system such as t-BuOH/water, DMF/water, or DMSO/water is often necessary.[2][3] Gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate for sterically hindered substrates.[4] Monitor the reaction over a longer period (up to 24 hours) if the reaction is sluggish at room temperature.
-
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group and the secondary nature of the azide on the piperidine ring can create steric hindrance, slowing down the reaction.[5]
-
Solution: In addition to optimizing catalyst and ligand concentrations, a less sterically demanding alkyne partner can be beneficial. In some cases, a higher reaction temperature may be required to overcome the activation energy barrier.
-
Question 2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
Answer:
The formation of a diacetylene byproduct through Glaser coupling is a common side reaction in CuAAC, especially in the presence of oxygen and Cu(II).
-
Solution:
-
Rigorous Exclusion of Oxygen: De-gas all solvents and reagents thoroughly and maintain a strict inert atmosphere throughout the reaction.
-
Sufficient Reducing Agent: If using a Cu(II) source like CuSO₄, ensure a sufficient amount of a reducing agent, such as sodium ascorbate, is present to maintain the copper in the active Cu(I) state. A slight excess of the reducing agent is often beneficial.[1]
-
Use a Cu(I) Source Directly: Using a Cu(I) salt like CuI or CuBr can reduce the amount of Cu(II) present, thereby minimizing Glaser coupling. However, these salts are more sensitive to oxidation.[1]
-
Question 3: My purified product is contaminated with a compound corresponding to the amine of my starting azide. What is happening?
Answer:
The azide group can be reduced to an amine, especially in the presence of certain reducing agents.
-
Solution:
-
Optimize Reducing Agent Concentration: If using sodium ascorbate, use the minimum amount required to reduce the Cu(II) to Cu(I). A large excess can lead to the reduction of the azide.
-
Avoid Phosphine-Based Reagents: If your reaction mixture contains any phosphine-based ligands or reagents, the Staudinger reaction can occur, reducing the azide to an amine.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for the click reaction with this compound?
A1: Both Cu(II) salts with a reducing agent (e.g., CuSO₄/sodium ascorbate) and Cu(I) salts (e.g., CuI, CuBr) can be effective. For reactions sensitive to reducing agents or where amine formation is a concern, a direct Cu(I) source might be preferable. For general ease of use and reliability, the in situ generation of Cu(I) from CuSO₄ and sodium ascorbate is very common.[1][2]
Q2: Which ligand is recommended for this reaction?
A2: For reactions in organic or mixed aqueous/organic solvents, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a good choice. For reactions in more aqueous environments, the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended. These ligands protect the Cu(I) catalyst from oxidation and can accelerate the reaction.[6]
Q3: What are the recommended solvent systems?
A3: Due to the solubility of this compound, a mixture of an organic solvent and water is often optimal. Common choices include t-butanol/water (1:1), DMF, or DMSO.[2][3] For reactants that are poorly soluble in aqueous media, a higher proportion of the organic solvent may be necessary.[7]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. LC-MS is particularly useful for confirming the formation of the desired product by observing its molecular weight.[6]
Q5: What is a typical purification procedure for the product?
A5: After the reaction is complete, a common work-up involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by silica gel column chromatography.[2]
Data Presentation
The following tables summarize representative reaction conditions for CuAAC reactions involving piperidine-based azides. Note that optimal conditions will vary depending on the specific alkyne substrate.
Table 1: Representative Reaction Conditions for CuAAC with Piperidine Azides
| Alkyne Partner | Copper Source | Ligand/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | Room Temp | 4-12 | Good |
| Various aryl/alkyl alkynes | CuI | DIPEA | DMF | 0 | 0.08 | 92-97 |
| Propargyl Alcohol | CuBr | None | DMF | Room Temp | 12 | Moderate |
| Electron-deficient alkyne | CuSO₄·5H₂O/NaAsc | THPTA | DMSO/H₂O (3:1) | 40 | 8 | High |
Yields are qualitative (Moderate, Good, High) where specific percentages are not available in the literature for this exact substrate but are based on general outcomes for similar reactions.
Table 2: Recommended Reagent Concentrations and Ratios
| Reagent | Recommended Concentration/Ratio | Notes |
| This compound | 1.0 equivalent | Limiting reagent |
| Alkyne | 1.0 - 1.2 equivalents | A slight excess can drive the reaction to completion. |
| Copper Source (e.g., CuSO₄ or CuI) | 0.01 - 0.1 equivalents (1-10 mol%) | Higher loading may be needed for hindered substrates. |
| Reducing Agent (e.g., Sodium Ascorbate) | 0.1 - 0.2 equivalents (if using Cu(II)) | Use a freshly prepared solution. |
| Ligand (e.g., TBTA or THPTA) | 0.05 - 0.25 equivalents | A 1:1 to 5:1 ratio with copper is common. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction using CuSO₄/Sodium Ascorbate
This protocol provides a general starting point for the click reaction of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., 1:1 mixture of t-BuOH and water, or DMF)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).
-
Prepare a stock solution of the chosen ligand (THPTA or TBTA) in a suitable solvent (e.g., 100 mM in water for THPTA, or in DMSO/t-BuOH for TBTA).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).[2]
-
-
Reaction Setup:
-
In a reaction vial, dissolve the terminal alkyne (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.
-
De-gas the solution by bubbling with an inert gas for 15-20 minutes.
-
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ solution (e.g., 0.05 equivalents) and the ligand solution (e.g., 0.1 equivalents). Vortex briefly to mix.
-
-
Reaction Initiation:
-
Add the catalyst premix to the solution of the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.2 equivalents).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. For sterically hindered substrates, gentle heating (e.g., 40-50 °C) may be required.[4]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[2]
-
Visualizations
Caption: A step-by-step experimental workflow for the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. re.public.polimi.it [re.public.polimi.it]
Technical Support Center: CuAAC Reactions with Tert-butyl 4-azidopiperidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Tert-butyl 4-azidopiperidine-1-carboxylate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Reduction of Azide to Amine
Q1: I am observing a significant amount of the corresponding amine (Tert-butyl 4-aminopiperidine-1-carboxylate) in my reaction mixture. What is causing this side reaction and how can I minimize it?
A1: The reduction of the azide functional group to a primary amine is a well-known side reaction in CuAAC chemistry. This is primarily caused by the reducing agent, such as sodium ascorbate, which is used to generate the active Cu(I) catalyst from a Cu(II) salt.[1] Additionally, the presence of any phosphine-based reagents can lead to a Staudinger reaction, also resulting in amine formation.[1][2]
Troubleshooting Steps:
-
Optimize Reducing Agent Concentration: Use the minimum effective concentration of sodium ascorbate required for the reaction. An excess of the reducing agent increases the likelihood of azide reduction.[1]
-
Alternative Copper Source: Employ a Cu(I) source directly, such as CuI or CuBr, to eliminate the need for a reducing agent altogether.[1] However, be mindful that Cu(I) salts are sensitive to oxidation and require an inert atmosphere.[1]
-
Utilize a Stabilizing Ligand: Incorporating a ligand like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can protect the Cu(I) catalyst from oxidation.[1][3][4] This can allow for the use of lower concentrations of the reducing agent.[1]
-
Avoid Phosphines: Ensure that all reagents and solvents are free from phosphine contamination to prevent the Staudinger reaction.[2]
Issue 2: Alkyne Homodimerization (Glaser Coupling)
Q2: My reaction is producing a significant amount of a byproduct with double the mass of my alkyne starting material. What is this and how can I prevent it?
A2: This byproduct is likely the result of oxidative homocoupling of your terminal alkyne, a reaction known as the Glaser coupling.[5][6] This side reaction is catalyzed by Cu(II) species, which can form if the Cu(I) catalyst is oxidized by dissolved oxygen in the reaction mixture.[6]
Troubleshooting Steps:
-
Maintain Anaerobic Conditions: Rigorously degas all solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1]
-
Sufficient Reducing Agent: Ensure an adequate amount of a reducing agent like sodium ascorbate is present to maintain copper in the Cu(I) oxidation state.[1]
-
Use a Copper(I) Source: Starting directly with a Cu(I) salt can reduce the initial concentration of Cu(II).[1]
-
Incorporate a Ligand: A stabilizing ligand can help prevent the formation of the copper species that catalyze the homocoupling reaction.[1]
Issue 3: Low or No Product Yield
Q3: My CuAAC reaction is showing low conversion or no product formation. What are the potential causes and how can I improve the yield?
A3: Low or no product yield can stem from several factors, including inactive catalyst, poor quality of reagents, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by oxygen.[1][4] Ensure your reaction is properly degassed or run under an inert atmosphere.[1][4] If using a Cu(II) salt with a reducing agent, confirm the freshness of the reducing agent.[1]
-
Reagent Quality: Azides can be unstable and should be stored properly, typically at low temperatures.[1] Verify the purity and integrity of your this compound and alkyne starting materials.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact reaction efficiency.[4] Systematically optimize these parameters. For instance, while many reactions proceed well at room temperature, gentle heating (e.g., 37°C) can sometimes be beneficial.[4] The addition of a co-solvent like DMSO, DMF, or t-BuOH (up to 10%) can aid in the solubility of reactants.[4]
-
Copper Sequestration: If you are working with biological molecules, functional groups such as thiols or multiple histidines can chelate the copper catalyst, rendering it inactive.[2][7] In such cases, increasing the concentration of the copper-ligand complex or adding a sacrificial metal like Zn(II) may be necessary.[2][8]
Issue 4: Unintended Boc Deprotection
Q4: The Boc protecting group on my piperidine ring is being cleaved during the reaction or work-up. How can I avoid this?
A4: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[9] If your reaction work-up or purification involves strong acids, this can lead to its removal.
Troubleshooting Steps:
-
Neutral Work-up: Employ neutral work-up conditions. Extraction with an organic solvent and washing with water or brine, followed by drying and concentration, is a standard procedure.[10]
-
Avoid Acidic Chromatography: When purifying by column chromatography, avoid using acidic mobile phase additives if possible.
-
Alternative Deprotection-Compatible Strategy: If subsequent Boc deprotection is desired, it is important to first isolate the protected triazole product. If the final product requires a free amine, the Boc group can be removed in a separate step using standard acidic conditions (e.g., TFA in DCM). For applications where acidic conditions must be avoided entirely, thermal deprotection or other non-acidic methods can be considered, though these are less common.[11]
Data Presentation
The following table provides representative quantitative data for CuAAC reactions with an analogous azide to give an expectation of reaction parameters and yields. Note that specific yields and reaction times will vary depending on the alkyne substrate, catalyst system, and reaction conditions.
| Alkyne Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | RT | 12 | 95 |
| Propargyl Alcohol | CuSO₄·5H₂O/NaAsc | THPTA | H₂O | RT | 4 | 98 |
| 1-Octyne | CuI | TBTA | THF | RT | 8 | 92 |
| 4-Ethynylanisole | CuSO₄·5H₂O/NaAsc | None | DMSO | RT | 6 | 96 |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a general starting point and may require optimization for your specific alkyne substrate.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous systems)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, for organic systems)
-
Solvent (e.g., 1:1 mixture of t-BuOH and water, DMSO, or THF)[10]
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system.[10]
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 equivalents) in water.[10]
-
Prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in water.[10]
-
If using a ligand, it can be pre-mixed with the copper sulfate solution.[10] A 1:5 copper-to-ligand ratio is a good starting point for THPTA.[3]
-
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the copper sulfate solution (or copper/ligand premix), followed by the freshly prepared sodium ascorbate solution.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[10]
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.[10]
Visualizations
Caption: General experimental workflow for CuAAC reactions.
Caption: Desired vs. side reaction pathways in CuAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Purification of triazole products derived from Tert-butyl 4-azidopiperidine-1-carboxylate
Welcome to the Technical Support Center for the purification of triazole products derived from Tert-butyl 4-azidopiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the crude product of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound?
A1: The most common impurities include residual copper catalyst, unreacted starting materials (the alkyne and the azide), and byproducts from side reactions. The most prevalent byproduct is often the homocoupling product of the terminal alkyne, known as a Glaser coupling product.
Q2: How can I effectively remove the copper catalyst from my triazole product?
A2: Several methods can be employed to remove residual copper. Washing the crude product solution with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is a common approach.[1][2] Alternatively, using a solid-supported copper catalyst can simplify removal to a simple filtration step after the reaction is complete. Some purification methods, such as silica gel column chromatography, can also effectively separate the copper salts from the desired product.
Q3: My triazole product is proving difficult to crystallize. What can I do?
A3: Difficulty in crystallization is a common issue.[3] First, ensure that the product is sufficiently pure, as impurities can inhibit crystal formation. If the product is pure and still fails to crystallize, you can try several techniques:
-
Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[3]
-
Solvent system: Experiment with different solvent systems. A good starting point is a system where the compound is sparingly soluble at room temperature but highly soluble when heated.[3][4] A two-solvent system (a "good" solvent for dissolving and a "poor," miscible solvent to induce precipitation) can also be effective.[4]
-
Slow evaporation: Allowing the solvent to evaporate slowly from a saturated solution can sometimes yield crystals.
Q4: What is a suitable solvent system for purifying my Boc-protected piperidine triazole product by column chromatography?
A4: The polarity of the solvent system will depend on the specific alkyne used in the reaction. However, for Boc-protected piperidine triazoles, a good starting point for normal-phase silica gel chromatography is a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.[5] For more polar triazole products, a mixture of dichloromethane and methanol can also be effective.[6][7] It is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield After Purification | Product loss during work-up: The product may have some solubility in the aqueous phase during extraction. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress by TLC or LC-MS to ensure all the limiting reagent has been consumed before starting the work-up. | |
| Product loss during chromatography: The product may be strongly adsorbed on the silica gel or may co-elute with impurities. | Optimize the solvent system for column chromatography based on TLC analysis. Ensure proper column packing and loading. | |
| Product too soluble in recrystallization solvent: A significant amount of product may remain in the mother liquor.[3] | Use the minimum amount of hot solvent for dissolution. Cool the solution slowly and then in an ice bath to maximize crystal formation. Concentrate the mother liquor to obtain a second crop of crystals.[3][4] | |
| Persistent Copper Contamination in Final Product | Inefficient removal by washing: The copper may be strongly coordinated to the triazole. | Wash the organic solution of the product with an aqueous solution of EDTA.[1][2] Multiple washes may be necessary. If contamination persists, consider passing the product through a short plug of silica gel. |
| Presence of Alkyne Homocoupling Byproduct | Oxygen in the reaction mixture: The Glaser coupling is an oxidative process. | Degas the reaction solvent before use and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction. Ensure an adequate amount of a reducing agent like sodium ascorbate is present if starting from a Cu(II) salt.[8] |
| Poor Peak Shape in Chromatography | Interaction of the piperidine nitrogen with silica gel: The basic nature of the piperidine nitrogen can lead to peak tailing on acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to improve the peak shape. |
Quantitative Data Summary
The following table summarizes typical results for the synthesis and purification of triazole products derived from this compound and various alkynes.
| Parameter | Value | Purification Method | Reference |
| Isolated Yield | 92-97% | Precipitation and washing | [9] |
| Purity | >96% | Precipitation and washing | [9] |
| Column Chromatography Yield | 74-90% | Silica Gel Chromatography (DCM/MeOH) | [7] |
| Recrystallization Recovery | Variable | Dependent on solvent and substrate | [3] |
Experimental Protocol: Purification of a Triazole Product
This protocol provides a general procedure for the work-up and purification of a triazole product synthesized via the CuAAC reaction of this compound and a terminal alkyne.
1. Reaction Quenching and Initial Work-up: a. Upon completion of the reaction (as monitored by TLC or LC-MS), dilute the reaction mixture with water. b. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[10] c. Combine the organic layers.
2. Copper Removal: a. Wash the combined organic layers with a saturated aqueous solution of EDTA. This helps to chelate and remove the copper catalyst.[2] b. Follow with a wash with saturated aqueous sodium bicarbonate solution to neutralize any acidic components. c. Finally, wash with brine to remove residual water.
3. Drying and Concentration: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Filter off the drying agent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification by Column Chromatography (if necessary): a. Adsorb the crude product onto a small amount of silica gel. b. Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexanes). c. Load the adsorbed product onto the column. d. Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The appropriate solvent system should be determined beforehand by TLC analysis. e. Collect fractions and analyze them by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified triazole.
5. Purification by Recrystallization (if applicable): a. Select a suitable solvent or solvent system in which the triazole product has high solubility at elevated temperatures and low solubility at room temperature.[3][4] b. Dissolve the crude or partially purified product in the minimum amount of the hot solvent.[3] c. If insoluble impurities are present, perform a hot filtration. d. Allow the solution to cool slowly to room temperature to induce crystallization. e. Further cool the flask in an ice bath to maximize the yield of crystals.[4] f. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the purification of triazole products.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]
- 7. rsc.org [rsc.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Overcoming solubility issues with Tert-butyl 4-azidopiperidine-1-carboxylate in aqueous media
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility challenges with Tert-butyl 4-azidopiperidine-1-carboxylate in aqueous media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in water or aqueous buffers?
A1: this compound has inherently low aqueous solubility. This is due to its molecular structure, which includes a large, non-polar tert-butyloxycarbonyl (Boc) protecting group and a piperidine hydrocarbon scaffold.[1][2] These features make the molecule hydrophobic, meaning it is more readily dissolved in organic solvents than in polar solvents like water.
Q2: What are the recommended initial steps for dissolving this compound?
A2: The standard approach is to first create a concentrated stock solution in a water-miscible organic solvent. This stock can then be diluted into your aqueous experimental medium.
-
Recommended Solvents: Start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Alternative Solvents: Alcohols such as ethanol or methanol can also be effective.[3] Chloroform is another option for initial dissolution, but it is not miscible with water and is unsuitable for creating aqueous working solutions.[3]
-
Important Consideration: Always determine the maximum concentration of the organic solvent your experiment or assay can tolerate. For cell-based assays, the final DMSO concentration should typically be kept below 1%, and often below 0.1%, to avoid solvent-induced artifacts.[4]
Q3: My compound dissolves in the organic solvent, but it precipitates when I dilute it into my aqueous buffer. What should I do?
A3: This is a common issue when the final concentration in the aqueous medium exceeds the compound's solubility limit. Here are several strategies to overcome this:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your aqueous medium.
-
Use a Co-solvent System: Instead of just water, prepare your buffer with a small percentage (e.g., 5-10%) of a water-miscible co-solvent like ethanol or propylene glycol.[5][6] This increases the overall solvating power of the medium.[7]
-
Optimize the Dilution Method: Add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Consider Advanced Formulations: If the above methods fail, you may need to employ solubility enhancement technologies such as cyclodextrin complexation.[8]
Q4: Can I use pH adjustment to increase the solubility of this compound?
A4: For this specific compound, pH adjustment is not an effective strategy . The piperidine nitrogen is protected by the Boc group, forming a carbamate. This functional group is non-basic and cannot be protonated to form a more soluble salt.[9][10] Therefore, altering the pH of the solution will have a negligible impact on the molecule's solubility. This method is only viable for compounds with ionizable functional groups, such as free amines or carboxylic acids.[][12]
Q5: What are cyclodextrins and how can they help?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[13] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core. This "inclusion complex" has a hydrophilic exterior, allowing the entire complex to dissolve in aqueous solutions, thereby increasing the apparent solubility of the compound.[8][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[8]
Data Presentation
Table 1: Physicochemical & Solubility Profile of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈N₄O₂ | [1] |
| Molecular Weight | 226.28 g/mol | [15] |
| Appearance | Colorless Oil | [3] |
| Aqueous Media | Poorly Soluble / Insoluble (Expected) | |
| Polar Aprotic Solvents (DMSO, DMF) | Soluble (Expected) | |
| Alcohols (Methanol, Ethanol) | Slightly Soluble to Soluble | [3] |
| Chlorinated Solvents (Chloroform) | Slightly Soluble | [3] |
Table 2: Comparison of Key Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Suitability for this Compound |
| Co-solvency | Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic solutes.[5][16] | Simple, effective for moderate increases in solubility, widely applicable. | May affect biological assays at high concentrations; risk of precipitation upon dilution.[4] | High: The recommended first-line approach. |
| pH Adjustment | Protonates or deprotonates ionizable functional groups to form more soluble salts.[] | Very effective for acidic or basic compounds. | Ineffective for neutral molecules or those with non-ionizable protecting groups. | Very Low: The Boc-protected nitrogen is not basic. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic molecule within a soluble host, forming a water-soluble inclusion complex.[13] | Significant solubility enhancement possible; can improve stability.[8] | More complex preparation; requires optimization of the drug-to-cyclodextrin ratio. | High: A powerful second-line approach if co-solvents are insufficient or interfere with the experiment. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution using a Co-Solvent
This protocol describes the preparation of a 100 µM working solution from a 10 mM DMSO stock.
-
Prepare Stock Solution:
-
Accurately weigh 2.26 mg of this compound.
-
Dissolve the compound in 1.0 mL of high-purity DMSO to create a 10 mM stock solution.
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary. Store this stock solution at -20°C.
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Pipette 10 µL of the 10 mM stock solution into 990 µL of your final aqueous buffer. This creates a 100 µM solution with 1% DMSO.
-
-
Prepare Final Working Solution:
-
If a lower solvent concentration is required, perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of the final aqueous buffer.
-
This results in a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Crucial Step: Add the stock solution to the buffer while vigorously vortexing the buffer to ensure rapid dispersion and prevent precipitation.
-
Protocol 2: Preparation of an Aqueous Solution using Cyclodextrin Complexation
This protocol uses 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.
-
Prepare HP-β-CD Solution:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 10-20% (w/v) is a good starting point. For example, dissolve 2 g of HP-β-CD in a final volume of 10 mL of buffer.
-
-
Add the Compound:
-
Directly weigh the required amount of this compound and add it to the HP-β-CD solution.
-
Alternatively, a highly concentrated stock in a minimal amount of a volatile organic solvent (like methanol) can be prepared and added to the HP-β-CD solution.
-
-
Facilitate Complexation:
-
Seal the vial and shake or stir the mixture vigorously at room temperature for 12-24 hours. Sonication can be used to expedite the process. The goal is to allow sufficient time for the inclusion complex to form.
-
-
Clarify the Solution:
-
After the incubation period, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Carefully collect the clear supernatant. This is your working solution. The concentration of the dissolved compound should be confirmed analytically (e.g., via HPLC-UV or LC-MS).
-
Visualizations
References
- 1. This compound [myskinrecipes.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(SALTDATA: FREE) CAS#: 180695-80-1 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. alzet.com [alzet.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. 180695-80-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 16. ijmsdr.org [ijmsdr.org]
Technical Support Center: Copper-Catalyzed Reactions with Tert-butyl 4-azidopiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving tert-butyl 4-azidopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for my reaction with this compound?
The most convenient and commonly used copper source is a combination of a Copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent to generate the active Cu(I) catalyst in situ.[1][2][3] Sodium ascorbate is the most popular and effective reducing agent for this purpose.[1][2][4] Alternatively, Cu(I) salts like copper(I) bromide (CuBr) or copper(I) iodide (CuI) can be used directly, but require stricter anaerobic conditions to prevent oxidation to the inactive Cu(II) state.[1][5][6] For simplified workup and catalyst removal, metallic copper (e.g., copper wire or turnings) can also be employed, though this may lead to longer reaction times.[2]
Q2: Which ligand should I choose for the reaction?
The choice of ligand is critical for stabilizing the active Cu(I) catalyst and accelerating the reaction rate.[7] For reactions in aqueous or mixed aqueous/organic solvents, water-soluble ligands are highly recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice as it both accelerates the reaction and protects sensitive biomolecules from oxidative damage.[1][8] For reactions in organic solvents, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a highly effective ligand.[9][10][11] The steric bulk of the Boc-protecting group on this compound makes the choice of an appropriate ligand crucial for achieving high yields.[7]
Q3: My reaction is sluggish or not proceeding to completion. What are the likely causes?
Several factors can contribute to low or no product yield:
-
Inactive Catalyst: The active Cu(I) catalyst is prone to oxidation to Cu(II), especially in the presence of oxygen.[5] Ensure your sodium ascorbate solution is freshly prepared, and consider deoxygenating your solvents.[12]
-
Poor Reagent Quality: Impurities in either the azide or the alkyne can inhibit the reaction.[5]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or solvent can significantly impact the reaction efficiency.[5]
-
Inappropriate Ligand or Ratio: The ligand plays a crucial role in catalyst stability and reaction acceleration. An incorrect ligand-to-copper ratio can be detrimental. A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules.[1][5][8]
-
Low Reactant Concentration: Very low concentrations of either the azide or alkyne can slow the reaction rate.[5]
Q4: I am observing significant side product formation. What is the most common side reaction and how can I minimize it?
The most common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which consumes the starting material.[5] This is often promoted by the presence of oxygen and Cu(II). To minimize this, ensure you are using a fresh solution of a reducing agent like sodium ascorbate and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Troubleshooting Guide
Issue: Low or No Product Yield
This guide will help you troubleshoot and resolve issues related to low or no product formation in your CuAAC reaction.
Caption: Troubleshooting workflow for low product yield.
Issue: Presence of Side Products (e.g., Alkyne Dimer)
This guide addresses the common issue of alkyne homocoupling and other side reactions.
Caption: Troubleshooting workflow for side product formation.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for CuAAC reactions with substrates analogous to this compound. Actual results may vary depending on the specific alkyne partner.
| Alkyne Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | RT | 12 | 95 |
| Propargyl Alcohol | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | RT | 12 | 92 |
| 1-Octyne | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | RT | 24 | 88 |
| Phenylacetylene | CuI | TBTA | CH₂Cl₂ | RT | 4 | 98 |
| Propargyl Alcohol | CuSO₄·5H₂O/NaAsc | THPTA | H₂O/DMSO (4:1) | RT | 1 | >95 |
Data is representative and compiled from analogous reactions in the literature.[7][13]
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol is a starting point and may require optimization for your specific alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Ligand (e.g., THPTA for aqueous media, TBTA for organic media)
-
Solvent (e.g., 1:1 mixture of tert-butanol and water)[13]
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)[13]
-
Brine
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system.[13]
-
Catalyst and Ligand Preparation:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 equivalents) in water.[13]
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in water.[13]
-
If using a ligand, it can be pre-mixed with the copper sulfate solution. A 1:5 copper-to-ligand ratio is a good starting point.[7]
-
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the freshly prepared sodium ascorbate solution, followed by the copper(II) sulfate solution (or the copper/ligand premix).[7][13]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.[13]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[13] The solvent is then removed under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.[12][13]
Catalytic Cycle of CuAAC
Caption: Simplified catalytic cycle for the CuAAC reaction.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preventing the reduction of the azide group during other synthetic steps
Welcome to the Technical Support Center for azide chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired reduction of the azide functional group during various synthetic transformations. Below you will find a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of working with this versatile functional group.
Troubleshooting Guide: Preventing Azide Reduction
This guide addresses common issues encountered during synthesis where the azide group is unintentionally reduced.
Question: My azide is being reduced during a catalytic hydrogenation intended to reduce another functional group (e.g., a nitro group or an alkene). What can I do?
Answer: Catalytic hydrogenation with standard catalysts like Pd/C or PtO₂ is highly efficient for azide reduction.[1] To achieve selectivity, consider the following troubleshooting steps:
-
Catalyst Poisoning/Modification: The addition of certain catalyst poisons can sometimes allow for the selective reduction of other functional groups. For example, the use of a sulfided platinum catalyst has been reported for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides.
-
Alternative Hydrogenation Methods:
-
Transfer Hydrogenation: This method often offers better chemoselectivity. Using hydrogen donors like ammonium formate with a suitable catalyst can sometimes preserve the azide group.
-
Catalyst Choice: Raney Nickel has been reported to be useful for nitro group reductions and might offer different selectivity compared to palladium or platinum catalysts.[2]
-
-
Non-Hydrogenation Methods: If possible, switching to a non-hydrogenation method for the reduction of the other functional group is the most reliable approach. See the FAQs for specific examples.
Question: I am trying to reduce a ketone/aldehyde with a metal hydride, but my azide is also being reduced. How can I prevent this?
Answer: The choice of metal hydride is critical.
-
Avoid Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and will readily reduce azides.[3] It should be avoided if azide preservation is desired.
-
Use Milder Hydride Reagents: Sodium borohydride (NaBH₄) is a much milder reducing agent and is generally compatible with azides, especially for the reduction of aldehydes and ketones.[4] Reductions can typically be carried out in alcoholic solvents at room temperature.
-
Additive-Modified Borohydrides: The reactivity of NaBH₄ can be modulated with additives. For instance, NaBH₄ in the presence of CoCl₂ has been used for the chemoselective reduction of azides, so this specific combination should be avoided if you want to preserve the azide.[5] Conversely, using NaBH₄ with Na₂C₂O₄ in water has been shown to be a highly selective system for the reduction of aldehydes over ketones, and this high selectivity can be beneficial in complex molecules where azide stability is a concern.[6]
Question: I need to perform a Wittig reaction on a molecule containing an azide group. Will the phosphine reagent reduce the azide?
Answer: This is a valid concern as phosphines are the reagents used in the Staudinger reduction of azides.[7] However, the Wittig reaction and the Staudinger reaction have different mechanisms and requirements.
-
Standard Wittig Conditions: Under anhydrous conditions typically used for the formation of the phosphorus ylide and the subsequent Wittig reaction, the Staudinger reduction pathway is generally not favored. The key is the absence of a proton source (like water) that is required for the hydrolysis of the intermediate phosphazene to an amine in the Staudinger reduction.[8]
-
Aza-Wittig Reaction: Be aware of the Aza-Wittig reaction, where an iminophosphorane (formed from an azide and a phosphine) reacts with a carbonyl compound to form an imine.[7] This is a different transformation from the standard Wittig reaction.
Question: My azide is being reduced by a thiol-containing reagent in my reaction mixture. Is this expected?
Answer: Yes, thiols, especially dithiols like dithiothreitol (DTT), can reduce azides to amines under mild, physiological conditions.[9][10]
-
Kinetics: The rate of reduction depends on the specific thiol. DTT is a much faster reducing agent for azides than glutathione or mercaptoethanol.[9]
-
Avoidance: If possible, use non-thiol-based reagents if azide stability is critical. If a thiol is necessary, consider using a monothiol and shorter reaction times to minimize azide reduction.
Frequently Asked Questions (FAQs)
Q1: What are the general stability guidelines for working with organic azides?
A1: Organic azides are energetic compounds and should be handled with care.[11] Key stability guidelines include:
-
Carbon-to-Nitrogen Ratio: A higher carbon-to-nitrogen ratio generally indicates greater stability.
-
Rule of Six: A common rule of thumb is that a molecule should have at least six carbon atoms per energetic group (like an azide) to be considered relatively safe.[11]
-
Avoid: High temperatures, shock, friction, and light. Also, avoid contact with strong acids (which can form explosive hydrazoic acid), heavy metals (which can form highly sensitive metal azides), and halogenated solvents.[11]
Q2: Are there reliable methods to selectively reduce a nitro group in the presence of an azide?
A2: Yes, this is a common challenge with several established solutions. The key is to use reducing agents that are chemoselective for the nitro group.
-
Sodium Sulfide (Na₂S) or Ammonium Polysulfide ((NH₄)₂Sₓ): These are classic reagents for the selective reduction of aromatic nitro groups. The reaction is typically carried out in an aqueous or alcoholic solution.[2][12]
-
Tin(II) Chloride (SnCl₂): This is another mild and effective reagent for the selective reduction of nitroarenes.
-
Iron (Fe) or Zinc (Zn) in Acetic Acid: These metal/acid combinations are also known to selectively reduce nitro groups while leaving azides intact.[2]
Q3: Can I use protecting groups to shield the azide functionality?
A3: Yes, the concept of protecting the azide group is a valid strategy, often referred to as "transient protection."
-
Phosphazide Formation: Azides can react with certain phosphines, like di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos), to form a stable phosphazide. This protected form is stable to conditions like the click reaction. The azide can be regenerated by treatment with elemental sulfur.[13][14][15] This strategy allows for chemoselective reactions at other sites of the molecule.
Q4: What is the difference in stability between alkyl and aryl azides?
A4: Generally, alkyl azides are considered more thermally stable than aryl azides.[16] However, the reactivity of aryl azides can be tuned by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can make the aryl azide more reactive in certain cycloaddition reactions.[16]
Quantitative Data Summary
The following table summarizes the compatibility of the azide group with various reagents for the reduction of other functional groups, with representative yields for the desired transformation while preserving the azide.
| Target Functional Group | Reagent/Conditions | Azide Stability | Typical Yield of Desired Product | Reference(s) |
| Nitro (Aromatic) | Na₂S, H₂O/EtOH | High | 80-95% | [12] |
| Nitro (Aromatic) | (NH₄)₂Sₓ, aq. NH₃ | High | Good to Excellent | [17][18] |
| Nitro (Aromatic) | SnCl₂, EtOH | High | >90% | [2] |
| Nitro (Aromatic) | Fe, AcOH | High | Good to Excellent | [2] |
| Ketone/Aldehyde | NaBH₄, MeOH/EtOH | High | >95% | [4] |
| Alkene | Catalytic Transfer Hydrogenation (e.g., HCOOH, Pd/C) | Moderate to High (substrate dependent) | Variable | [11][19][20] |
| Alkene | Mn/H₂O for in situ H₂ generation | High | Good to Excellent | [21] |
| Alkyne | Catalytic Hydrogenation (Lindlar's catalyst) | Moderate (risk of over-reduction) | Variable | |
| Ester | LiBH₄ | Low (will be reduced) | N/A | [22] |
| Amide | LiAlH₄ | Low (will be reduced) | N/A | [3] |
Experimental Protocols
Protocol 1: Selective Reduction of an Aromatic Nitro Group with Sodium Sulfide
This protocol describes the selective reduction of a nitroarene to an aniline in the presence of an azide group.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitro- and azide-containing substrate (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Reagent Addition: Add sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 - 3.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 70-80 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dilute the remaining aqueous solution with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction of a Ketone to a Secondary Alcohol with Sodium Borohydride
This protocol details the reduction of a ketone in the presence of an azide group.
-
Reaction Setup: Dissolve the keto-azide substrate (1.0 eq) in methanol or ethanol in a round-bottom flask with a magnetic stir bar at 0 °C (ice bath).
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-4 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by column chromatography if necessary.
Protocol 3: Transient Protection of an Azide as a Phosphazide
This protocol describes the protection of an azide to allow for reactions at other parts of the molecule, followed by deprotection.
Protection:
-
Reaction Setup: Dissolve the azide-containing compound (1.0 eq) in an anhydrous aprotic solvent such as THF or dichloromethane under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) (1.05 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of the phosphazide can be monitored by ³¹P NMR spectroscopy. The solvent can be removed under reduced pressure to yield the crude phosphazide, which can often be used in the next step without further purification.
Deprotection:
-
Reaction Setup: Dissolve the phosphazide-protected compound in a suitable solvent (e.g., THF).
-
Reagent Addition: Add elemental sulfur (S₈) (1.5 - 2.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the regeneration of the azide by TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, the mixture can be concentrated and purified by column chromatography to separate the desired azide product from the phosphine sulfide byproduct.
Visualizations
Caption: Decision workflow for preserving an azide group during synthesis.
Caption: Compatibility of functional groups with different classes of reducing agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. Amine synthesis by azide reduction [organic-chemistry.org]
- 6. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 7. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the essential role of hydrogen bonding and direct H-transfer in transfer hydrogenation on transition metal catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. addi.ehu.eus [addi.ehu.eus]
- 13. Transient Protection of Organic Azides from Click Reactions with Alkynes by Phosphazide Formation.|Science Tokyo formerly Tokyo Medical and Dental University [tmd.ac.jp]
- 14. Transient Protection of Organic Azides from Click Reactions with Alkynes by Phosphazide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. echemi.com [echemi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source - PMC [pmc.ncbi.nlm.nih.gov]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing reaction conditions for the deprotection of the Boc group without affecting the triazole ring
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing reaction conditions for the deprotection of the tert-butyloxycarbonyl (Boc) group without affecting a triazole ring.
Frequently Asked Questions (FAQs)
Q1: Is the triazole ring stable under standard Boc deprotection conditions using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)?
A1: The 1,2,3-triazole ring is known for its remarkable stability due to its aromatic character. It is generally stable to hydrolysis under both strong acidic and basic conditions and is relatively insensitive to oxidation and reduction reactions.[1] However, prolonged exposure to harsh acidic conditions, high temperatures, or the presence of other sensitive functional groups on your substrate could potentially lead to undesired side reactions or degradation. It is always recommended to monitor the reaction closely and consider milder alternatives if you observe any degradation of your starting material or product.
Q2: What are the primary concerns when using strong acids for Boc deprotection on complex molecules containing a triazole ring?
A2: While the triazole ring itself is robust, strong acids can affect other sensitive functional groups that may be present in the molecule. The tert-butyl cation generated during acidic cleavage can also lead to side reactions by alkylating nucleophilic sites on the substrate.[2] For complex molecules, especially in late-stage synthesis, milder and more selective deprotection methods are often preferred to avoid these potential issues.
Q3: Are there milder acidic methods that are less likely to affect the triazole ring?
A3: Yes, several milder acidic conditions can be employed. These include using a lower concentration of TFA in a suitable solvent like dichloromethane (DCM), or using other acids such as aqueous phosphoric acid.[3] Another approach is the use of a Dawson heteropolyacid catalyst, which can facilitate Boc deprotection under mild conditions.[4]
Q4: What non-acidic methods are available for Boc deprotection?
A4: Several non-acidic methods have been developed for Boc deprotection and are particularly useful for substrates with acid-sensitive functionalities. These include:
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent like boiling water or in continuous flow at high temperatures can effectively remove the Boc group.[5][6]
-
Oxalyl Chloride in Methanol: This method offers a mild and rapid deprotection at room temperature and is tolerant of many functional groups.[3][5][7]
-
Basic Conditions: In some cases, particularly with activated amines, basic conditions such as cesium carbonate and imidazole in acetonitrile can be used for Boc cleavage.[8]
-
Reducing Conditions: Sodium borohydride (NaBH₄) in ethanol has been shown to selectively deprotect N-Boc on certain nitrogen-containing heterocycles like imidazoles and pyrazoles, suggesting it could be a mild option for triazole-containing substrates.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Degradation of the triazole ring or other functional groups | The acidic conditions are too harsh. | - Switch to a milder deprotection method (e.g., oxalyl chloride/methanol, thermal deprotection).- If using an acidic method, decrease the acid concentration and reaction temperature. Monitor the reaction carefully by TLC or LC-MS. |
| Incomplete Boc deprotection | - The reaction conditions are too mild.- Insufficient reaction time. | - Increase the reaction time.- If using a catalytic method, consider increasing the catalyst loading.- A controlled increase in temperature may be beneficial, but should be monitored closely for any signs of degradation. |
| Formation of t-butylated byproducts | The scavenger used is not effective, or no scavenger was used. | - Add a scavenger such as triethylsilane or thioanisole to the reaction mixture to trap the tert-butyl cation. |
| Low yield of the deprotected product | - The product may be unstable under the workup conditions.- The chosen deprotection method is not optimal for the specific substrate. | - Ensure the workup procedure is appropriate and does not expose the product to harsh conditions.- Screen a variety of mild deprotection methods to find the optimal conditions for your substrate. |
Data Presentation: Comparison of Mild Boc Deprotection Methods
The following table summarizes various mild methods for the deprotection of N-Boc protected amines that are likely to be compatible with a triazole ring.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Key Advantages |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%)[3][5][7] | Mild, rapid, and tolerant of many acid-labile functional groups.[3][5][7] |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative[5] | "Green" and simple method. |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93%[5] | Rapid and efficient for thermally stable compounds.[6] |
| Dawson Heteropolyacid | Amines and Sulfamides | 10% catalyst in CH₂Cl₂, RT | a few minutes | 92-95%[4] | Mild, catalytic, and the catalyst is recoverable and reusable.[4] |
| Cesium Carbonate/Imidazole | Amines (especially activated) | Cs₂CO₃, Imidazole, Acetonitrile, 70 °C | Not specified | High[8] | Basic conditions, useful for substrates sensitive to acid. |
| Sodium Borohydride/Ethanol | N-Boc Imidazoles, Pyrazoles | NaBH₄, EtOH, RT | 3.5 - 48 h | 75-98%[9] | Highly selective for certain N-Boc protected heterocycles.[9] |
Experimental Protocols
Protocol 1: Boc Deprotection using Oxalyl Chloride in Methanol
-
Dissolve the N-Boc protected substrate (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.
-
The crude product can be purified by standard methods such as column chromatography or recrystallization.[3][7]
Protocol 2: Thermal Boc Deprotection in Boiling Water
-
Suspend the N-Boc protected substrate in water.
-
Heat the mixture to reflux (100 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 10 minutes to 2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.[5]
Mandatory Visualization
Caption: Workflow for selecting and optimizing Boc deprotection conditions.
Caption: Decision tree for selecting a suitable Boc deprotection method.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. arkat-usa.org [arkat-usa.org]
Troubleshooting low yields in the synthesis of Tert-butyl 4-azidopiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 4-azidopiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to ensure a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low or no yield of my desired product, this compound. What are the most common causes?
Low yields in this synthesis, which typically proceeds via a Mitsunobu reaction or a related displacement, can often be attributed to several factors:
-
Reagent Quality: The freshness and purity of reagents are critical, especially for the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh₃). Over time, PPh₃ can oxidize to triphenylphosphine oxide (TPPO), and azodicarboxylates can degrade.
-
Presence of Moisture: The Mitsunobu reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents.[1] The starting material, Tert-butyl 4-hydroxypiperidine-1-carboxylate, should also be thoroughly dried.
-
Incorrect Reagent Stoichiometry: Using incorrect ratios of reactants can lead to incomplete conversion or the formation of side products. A slight excess of triphenylphosphine and the azodicarboxylate is often recommended to drive the reaction to completion.[2]
-
Suboptimal Reaction Temperature: The reaction is typically initiated at 0°C to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature.[2] Running the reaction at too low a temperature may slow it down significantly, while excessively high temperatures can lead to decomposition.
-
Issues with the Azide Source: The choice and handling of the azide source are important. Diphenylphosphoryl azide (DPPA) is a commonly used and effective source of azide for Mitsunobu reactions.[3]
Q2: My reaction appears to be complete by TLC, but my isolated yield is still low. What could be happening during the workup and purification?
Post-reaction losses are a common source of low isolated yields. Consider the following:
-
Difficult Separation from Triphenylphosphine Oxide (TPPO): TPPO is a major byproduct of the Mitsunobu reaction and can be challenging to separate from the desired product due to similar polarity.[1][2] Inefficient purification, such as column chromatography with an inappropriate solvent system, can lead to product loss.
-
Product Solubility: While this compound is generally soluble in common organic solvents, some of the starting materials or byproducts might have partial water solubility, leading to losses during aqueous workup steps.
-
Product Volatility: While not highly volatile, some product may be lost if evaporation under reduced pressure is carried out for too long or at too high a temperature.
Q3: I am seeing multiple spots on my TLC plate after the reaction. What are the likely side products?
The formation of side products can significantly reduce the yield of the desired azide. Potential side products in a Mitsunobu reaction include:
-
Unreacted Starting Material: Incomplete reaction is a common issue.
-
Triphenylphosphine Oxide (TPPO): This is a major byproduct.
-
Hydrazine Byproduct: The reduced form of the azodicarboxylate (e.g., diethyl hydrazinedicarboxylate) is also a major byproduct.[2]
-
Elimination Products: Although less common for this substrate, elimination to form an alkene is a possible side reaction in nucleophilic substitution reactions.
Q4: Are there alternative methods to the Mitsunobu reaction for this synthesis?
Yes, an alternative method involves a two-step process:
-
Activation of the Hydroxyl Group: The hydroxyl group of Tert-butyl 4-hydroxypiperidine-1-carboxylate can be converted to a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine.[1]
-
Nucleophilic Substitution: The resulting tosylate or mesylate can then be displaced by an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF or DMSO.[1]
Another one-pot alternative to the classic Mitsunobu reaction is the use of diphenyl phosphorazidate (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5] However, this method may be less effective for simple alkanols.[6]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound via the Mitsunobu reaction.
| Parameter | Value | Notes |
| Starting Material | Tert-butyl 4-hydroxypiperidine-1-carboxylate | Must be dry. |
| Reagents | Triphenylphosphine (PPh₃) | 1.5 equivalents |
| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | 1.5 equivalents[2] | |
| Diphenylphosphoryl azide (DPPA) | 1.2 equivalents | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2][3] |
| Temperature | 0°C to Room Temperature | [2] |
| Reaction Time | 12-24 hours | Monitor by TLC[2] |
| Typical Yield | 75-90% | [7] |
Experimental Protocol: Mitsunobu Reaction
This protocol describes a general procedure for the synthesis of this compound from Tert-butyl 4-hydroxypiperidine-1-carboxylate using a Mitsunobu reaction.
Materials:
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diphenylphosphoryl azide (DPPA) (1.2 eq.)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Add diphenylphosphoryl azide (DPPA) (1.2 eq.) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to separate the desired product from triphenylphosphine oxide and other byproducts.
Visualizing the Process
Troubleshooting Workflow
The following flowchart outlines a logical approach to troubleshooting low yields in the synthesis.
Caption: A troubleshooting flowchart for low yields.
Reaction Pathway and Side Reactions
This diagram illustrates the intended Mitsunobu reaction pathway and potential side reactions.
Caption: The Mitsunobu reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
- 5. Alcohol to Azide (DPPA + DBU) [commonorganicchemistry.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. benchchem.com [benchchem.com]
Stability of Tert-butyl 4-azidopiperidine-1-carboxylate in different solvent systems
This technical support center provides guidance on the stability of Tert-butyl 4-azidopiperidine-1-carboxylate in various solvent systems, along with troubleshooting advice and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by two key structural features: the azide group and the tert-butoxycarbonyl (Boc) protecting group. The azide group is an energetic functional group that can be sensitive to heat, light, and mechanical shock. The Boc group is labile under acidic conditions and can also be cleaved at elevated temperatures.[1] Therefore, the stability of the compound is significantly affected by temperature, pH, and exposure to light.
Q2: How should I handle and store this compound to ensure its stability?
A2: To maintain the integrity of the compound, it is recommended to store it at 2-8°C in a tightly sealed container, protected from light.[2] For long-term storage, keeping it in a freezer is advisable. Avoid contact with strong acids, oxidizing agents, and sources of heat or shock.
Q3: Can I use protic solvents like methanol or ethanol with this compound?
A3: While polar aprotic solvents like DMF and DMSO are often preferred for reactions involving azides to enhance nucleophilicity, protic solvents like methanol and ethanol can generally be used, especially for short-term manipulations at ambient temperature.[1][3] However, for prolonged storage or reactions at elevated temperatures, the possibility of solvent-mediated degradation should be considered.
Q4: Is the compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions is highly dependent on the pH. It is expected to be relatively stable in neutral and slightly basic aqueous solutions for short periods. However, in acidic aqueous solutions, the Boc group is susceptible to cleavage.
Q5: What are the potential degradation products of this compound?
A5: Degradation can occur at either the azide or the Boc-protected amine. Acid-catalyzed hydrolysis will lead to the removal of the Boc group, yielding 4-azidopiperidine. Thermal or photolytic degradation may affect the azide group, potentially leading to the formation of a nitrene intermediate, which can then undergo various reactions to form other products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound during workup with acidic solutions. | The Boc protecting group is likely being cleaved by the acidic conditions.[1] | Neutralize the reaction mixture before extraction. If acidic conditions are necessary, use them at low temperatures and for the shortest possible time. |
| Unexpected side products in reactions run at high temperatures. | Thermal degradation of the azide or Boc group may be occurring. | Optimize the reaction temperature by running it at a lower temperature for a longer duration. Monitor the reaction progress closely. |
| Inconsistent results in repeated experiments. | The compound may be degrading upon storage or during handling. | Ensure proper storage conditions (refrigerated, protected from light).[2] Use freshly opened or properly stored material for each experiment. |
| Low yield in reactions involving the azide group. | The azide may have degraded, or the reaction conditions are not optimal. | Confirm the integrity of the starting material using an appropriate analytical method (e.g., NMR, IR). Re-evaluate the reaction conditions, such as solvent, temperature, and reaction time. |
Stability in Different Solvent Systems
The following table provides a qualitative summary of the expected stability of this compound in various solvent systems under different conditions. This information is based on general principles of organic chemistry and the known reactivity of the azide and Boc functional groups.
| Solvent System | Condition | Expected Stability | Potential Degradation Pathway |
| Protic Solvents | Neutral, Room Temp | Good | Minimal degradation expected. |
| (e.g., Methanol, Ethanol) | Acidic (e.g., with HCl) | Poor | Cleavage of the Boc protecting group.[1] |
| Basic (e.g., with NaOH) | Moderate | Generally stable, but prolonged exposure may lead to hydrolysis. | |
| Elevated Temp (>60°C) | Moderate to Poor | Potential for both Boc group cleavage and azide degradation. | |
| Aprotic Solvents | Neutral, Room Temp | Excellent | High stability expected. |
| (e.g., Acetonitrile, THF, Dichloromethane) | Acidic (e.g., with TFA) | Poor | Rapid cleavage of the Boc protecting group. |
| Basic | Excellent | High stability expected. | |
| Elevated Temp (>60°C) | Good | More stable than in protic solvents, but thermal degradation of the azide is still possible. | |
| Aqueous Solutions | pH 7 | Good (short term) | Hydrolysis may occur over extended periods. |
| pH < 4 | Poor | Rapid cleavage of the Boc protecting group. | |
| pH > 9 | Moderate | Generally stable, but prolonged exposure to strong base should be avoided. |
Experimental Protocols
Protocol 1: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound.[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution at 80°C for 48 hours.
-
Photostability: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for method development could be a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.[6][7][8][9]
4. Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
Calculate the percentage of degradation over time for each stress condition.
Protocol 2: Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to monitor the degradation of the compound in different solvent systems in real-time.[10][11][12][13][14]
1. Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent of interest (e.g., CDCl₃, MeOD, D₂O with a co-solvent if necessary) in an NMR tube.
-
Add a known amount of an internal standard (e.g., TMS or another inert compound with a distinct NMR signal).
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum at time zero.
-
Subject the NMR tube to the desired stress condition (e.g., heating in a water bath, exposure to a UV lamp).
3. Time-course Monitoring:
-
Acquire ¹H NMR spectra at regular intervals.
-
Monitor the change in the integration of the characteristic peaks of the starting material relative to the internal standard. For example, the singlet corresponding to the nine protons of the Boc group is a good signal to monitor.
-
Look for the appearance of new signals corresponding to degradation products.
4. Data Analysis:
-
Plot the relative concentration of the starting material versus time to determine the degradation kinetics.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. This compound | 180695-80-1 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Monitoring the progress of click reactions involving Tert-butyl 4-azidopiperidine-1-carboxylate by TLC or LC-MS
Welcome to the technical support center for monitoring copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Tert-butyl 4-azidopiperidine-1-carboxylate. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges and optimize the monitoring of these reactions by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Part 1: Troubleshooting by Thin Layer Chromatography (TLC)
Q1: My TLC plate shows a streak instead of distinct spots for my reaction mixture. What's causing this and how can I fix it?
A1: Streaking on a TLC plate is a common issue that can arise from several factors. The most frequent cause is sample overloading.[1]
-
Troubleshooting Steps:
-
Dilute Your Sample: Prepare a more diluted solution of your reaction mixture before spotting it on the TLC plate.[1]
-
Check Solubility: Ensure your compound is fully dissolved in the spotting solvent. If it precipitates on the plate, it will streak.
-
Modify the Mobile Phase: For acid- or base-sensitive compounds, which can interact strongly with the silica gel, consider adding a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to the mobile phase to improve spot shape.[1]
-
Consider High-Boiling Solvents: If your reaction is in a high-boiling point solvent like DMF or DMSO, it can cause severe streaking. Try placing the spotted TLC plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[2]
-
Q2: My spots are not moving from the baseline (Rf ≈ 0). How can I get them to move up the plate?
A2: If your compounds remain at the baseline, the mobile phase (eluent) is not polar enough to move them up the silica plate.[1]
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase mixture. For a common hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[1]
-
Change Solvents: If adjusting the ratio is ineffective, switch to a more polar solvent system altogether. For example, you could try dichloromethane/methanol.
-
Q3: All my spots ran to the top of the TLC plate with the solvent front (Rf ≈ 1). What should I do?
A3: This indicates that your mobile phase is too polar for the compounds being analyzed, causing them to travel with the solvent front instead of partitioning with the stationary phase.[1]
-
Troubleshooting Steps:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase. In a hexane/ethyl acetate system, you would increase the percentage of hexane.[1]
-
Change Solvents: Switch to a less polar eluent system if adjusting the ratio is insufficient.
-
Q4: I can't see any spots on my TLC plate after development, even under a UV lamp.
A4: This can happen for a few reasons, primarily if your compounds are not UV-active or if the sample concentration is too low.[1]
-
Troubleshooting Steps:
-
Use a Staining Method: Many compounds are not visible under UV light. Use a chemical stain for visualization. Potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized, which is common for reactants and products in click chemistry. Iodine vapor is another general-purpose stain.[3]
-
Increase Sample Concentration: Your sample may be too dilute.[1] Try re-spotting the plate multiple times in the same location, allowing the solvent to dry completely between each application.
-
Check for Volatility: Highly volatile compounds may have evaporated from the plate. While less common for the molecules , it remains a possibility.[1]
-
Q5: The spots for my starting material and product are very close together (similar Rf values). How can I tell if the reaction is complete?
A5: Poor separation between reactant and product can make it difficult to monitor the reaction's progress.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different mobile phase compositions. Sometimes a small change in solvent polarity can significantly improve separation.[2]
-
Use the Co-spot Technique: The co-spot is a critical tool in this scenario. On your TLC plate, have three lanes: starting material (SM), the reaction mixture (RM), and a "co-spot" where the reaction mixture is spotted directly on top of the starting material spot.[4] If the reaction is complete, the co-spot lane will look identical to the reaction mixture lane (a single spot for the product). If starting material remains, the co-spot will appear as an elongated or "snowman" shaped spot, confirming the presence of both compounds.[2][4]
-
Part 2: Troubleshooting by Liquid Chromatography-Mass Spectrometry (LC-MS)
Q1: I don't see the expected mass peak for my product in the LC-MS data.
A1: A missing product peak can be due to reaction failure, ionization problems, or instrument issues.
-
Troubleshooting Steps:
-
Confirm the Reaction: First, verify the reaction's progress with TLC. If TLC shows no product formation, the issue is with the chemical reaction itself (e.g., inactive catalyst, poor reagent quality).[5]
-
Check for Different Adducts: Look for other common adducts besides the protonated molecule [M+H]⁺. Depending on your mobile phase and sample matrix, you might see sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.
-
Optimize Ionization Source: this compound and its triazole product should ionize well with electrospray ionization (ESI) in positive mode.[6] Ensure the instrument's source parameters (e.g., capillary voltage, gas flow, temperature) are optimized.
-
Inject a Standard: If you have a purified product, inject a standard to confirm its retention time and m/z, which helps differentiate between a reaction failure and a detection problem.
-
Q2: The baseline in my chromatogram is very noisy, making it hard to identify my peaks.
A2: A noisy baseline is often a sign of contamination in the LC-MS system.[7]
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and additives (e.g., formic acid, ammonium formate).[8]
-
Clean the Ion Source: Contamination can build up in the ion source over time, leading to high background noise. Follow the manufacturer's protocol for cleaning the source.[7][8]
-
Check for Contaminated Reagents: Impurities in your reaction mixture or solvents can contribute to a noisy baseline. Run a "blank" injection (mobile phase only) to diagnose system contamination.
-
Use a Divert Valve: If available, use a divert valve to direct the initial, unretained components (salts, etc.) to waste instead of into the mass spectrometer, which helps keep the source clean.[8]
-
Q3: I'm seeing significant peak tailing or broadening in my chromatogram.
A3: Poor peak shape can compromise resolution and quantification and is often caused by chromatographic issues.[7]
-
Troubleshooting Steps:
-
Check Mobile Phase pH: The piperidine moiety can interact with residual silanols on the silica-based column, causing tailing. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the piperidine nitrogen protonated and minimize these secondary interactions.
-
Reduce Injection Volume/Mass: Overloading the column can lead to broad or fronting peaks. Try injecting a smaller volume or a more dilute sample.[7]
-
Check for Column Degradation: A contaminated or old column can result in poor peak shape. Try flushing the column or replacing it if necessary.
-
Ensure Solvent Compatibility: A mismatch between the sample solvent and the mobile phase can cause peak distortion. Ideally, dissolve your sample in the mobile phase.[9]
-
Q4: The retention time of my compounds is shifting between injections.
A4: Retention time instability can make it difficult to reliably identify peaks and indicates a problem with the liquid chromatography system.[7]
-
Troubleshooting Steps:
-
Allow for Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient elution.
-
Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and retention time shifts.[10]
-
Degas Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to inconsistent flow rates. Ensure your solvents are properly degassed.
-
Maintain Consistent Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.
-
Experimental Protocols
Protocol 1: TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).[11]
-
Chamber Preparation: Add the chosen mobile phase (eluent) to a developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the starting line). Place a piece of filter paper inside to saturate the chamber atmosphere.[11][12]
-
Spotting:
-
Lane 1 (Starting Material - SM): Dissolve a tiny amount of this compound in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, make a small spot on the starting line in the left lane.[4]
-
Lane 2 (Co-spot - C): Re-spot the starting material in the center lane. Then, using a new capillary, spot the reaction mixture directly on top of the SM spot.[4]
-
Lane 3 (Reaction Mixture - RM): With the capillary used for the reaction mixture, make a spot in the right lane.[4]
-
-
Development: Place the spotted TLC plate into the prepared chamber and close the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.[11]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle any visible spots.[11] If needed, use a chemical stain like potassium permanganate for further visualization.
Protocol 2: LC-MS Monitoring
-
Sample Preparation: Take a small aliquot (e.g., 5-10 µL) from the reaction mixture. Dilute it significantly (e.g., 1:1000) with a suitable solvent, typically the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[13]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of the starting material and the product to monitor their relative abundance over time.[14]
-
Data Presentation
Table 1: TLC Monitoring Parameters
| Compound | Typical Solvent System | Expected Rf Value* | Visualization Method |
| This compound (Starting Material) | 20-30% Ethyl Acetate in Hexane | ~0.4 - 0.6 | UV (weak), KMnO₄ stain |
| 1,2,3-Triazole Product | 20-30% Ethyl Acetate in Hexane | ~0.2 - 0.4 | UV (stronger), KMnO₄ stain |
*Rf values are highly dependent on the specific alkyne used, TLC plate, and exact solvent composition. The triazole product is typically more polar and thus has a lower Rf than the starting azide.[15]
Table 2: LC-MS Monitoring Parameters
| Compound | Formula | Exact Mass | Expected Ion [M+H]⁺ (m/z) |
| This compound | C₁₀H₁₈N₄O₂ | 226.1430 | 227.1502 |
| Example Product: with Phenylacetylene | C₁₈H₂₄N₄O₂ | 328.1900 | 329.1972 |
*The exact mass and m/z of the product will depend on the alkyne used in the reaction.
Visualization
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting issues when monitoring your click reaction.
Caption: A flowchart for troubleshooting common TLC and LC-MS issues.
References
- 1. silicycle.com [silicycle.com]
- 2. Chromatography [chem.rochester.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. How To [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. zefsci.com [zefsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. myadlm.org [myadlm.org]
- 11. coconote.app [coconote.app]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative ¹H and ¹³C NMR Characterization of 1,4-Disubstituted Triazoles Derived from Tert-butyl 4-azidopiperidine-1-carboxylate
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and NMR spectral analysis of 1,4-disubstituted triazoles originating from tert-butyl 4-azidopiperidine-1-carboxylate. This guide provides a comparative analysis of NMR data, detailed experimental protocols, and a visual representation of the synthetic pathway.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its mild conditions, high yields, and broad functional group tolerance, making it a powerful tool in medicinal chemistry and drug discovery. The resulting triazole core is a stable and versatile scaffold found in numerous biologically active compounds.
This guide focuses on the ¹H and ¹³C NMR characterization of a series of 1,4-disubstituted triazoles synthesized from the common building block, this compound. By reacting this azide with a variety of terminal alkynes, a library of triazole-containing piperidine derivatives can be generated. The systematic analysis of their NMR spectra is crucial for structural verification and for understanding the electronic effects of the different substituents on the triazole and piperidine rings.
Comparative NMR Data Analysis
The ¹H and ¹³C NMR spectra of 1,4-disubstituted triazoles derived from this compound exhibit characteristic signals that are diagnostic of the triazole ring formation and the substitution pattern. A key feature in the ¹H NMR spectrum is the appearance of a singlet for the C5-H of the triazole ring, typically in the range of 7.5-8.5 ppm. The exact chemical shift is influenced by the nature of the substituent at the C4 position.
In the ¹³C NMR spectra, the C4 and C5 carbons of the triazole ring resonate in the regions of 140-150 ppm and 120-125 ppm, respectively. The signals corresponding to the piperidine ring and the tert-butyl protecting group are also readily identifiable. The following table summarizes the ¹H and ¹³C NMR data for two representative 1,4-disubstituted triazoles synthesized from this compound.
| Compound | Substituent (R) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1a | Phenyl | Triazole: 7.85 (s, 1H, H-5); Phenyl: 7.80 (d, 2H), 7.42 (t, 2H), 7.33 (t, 1H); Piperidine: 4.85 (m, 1H, H-4), 4.20 (m, 2H, H-2eq, H-6eq), 3.00 (m, 2H, H-2ax, H-6ax), 2.40 (m, 2H, H-3eq, H-5eq), 2.15 (m, 2H, H-3ax, H-5ax); Boc: 1.48 (s, 9H) | Triazole: 147.5 (C-4), 121.0 (C-5); Phenyl: 130.5, 129.0, 128.5, 125.8; Piperidine: 154.5 (C=O), 80.5 (C(CH₃)₃), 59.0 (C-4), 44.5 (C-2, C-6), 31.5 (C-3, C-5); Boc: 28.4 (C(CH₃)₃) |
| 1b | p-Tolyl | Triazole: 7.78 (s, 1H, H-5); p-Tolyl: 7.68 (d, 2H), 7.25 (d, 2H), 2.38 (s, 3H); Piperidine: 4.83 (m, 1H, H-4), 4.18 (m, 2H, H-2eq, H-6eq), 2.98 (m, 2H, H-2ax, H-6ax), 2.37 (m, 2H, H-3eq, H-5eq), 2.13 (m, 2H, H-3ax, H-5ax); Boc: 1.47 (s, 9H) | Triazole: 147.6 (C-4), 120.8 (C-5); p-Tolyl: 138.2, 129.6, 127.8, 125.7, 21.3; Piperidine: 154.5 (C=O), 80.5 (C(CH₃)₃), 58.9 (C-4), 44.5 (C-2, C-6), 31.5 (C-3, C-5); Boc: 28.4 (C(CH₃)₃) |
Experimental Protocols
General Procedure for the Synthesis of 1,4-Disubstituted Triazoles (1a-b)
The synthesis of the 1,4-disubstituted triazoles is achieved via a copper(I)-catalyzed azide-alkyne cycloaddition reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, p-tolylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the respective terminal alkyne (1.1 equiv) in a 1:1 mixture of t-BuOH and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 equiv).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 equiv) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted triazole.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a reference.
Synthesis Pathway
The following diagram illustrates the general synthetic route for the preparation of 1,4-disubstituted triazoles from this compound.
Caption: General reaction scheme for the CuAAC synthesis of 1,4-disubstituted triazoles.
A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of Tert-butyl 4-azidopiperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) platforms for the analysis of tert-butyl 4-azidopiperidine-1-carboxylate and its derivatives. This versatile building block is crucial in medicinal chemistry, particularly in the synthesis of novel therapeutics through "click" chemistry. Accurate characterization and quantification are paramount for ensuring the integrity of subsequent research and development. This document outlines key performance metrics, detailed experimental protocols, and visual workflows to aid in methodological decisions.
Performance Comparison of HRMS Platforms
The two most prevalent HRMS platforms for the analysis of small molecules like this compound and its derivatives are Orbitrap and Time-of-Flight (TOF) mass spectrometers. The choice between these technologies often depends on the specific analytical requirements, such as the need for ultra-high resolution versus faster acquisition speeds.
| Parameter | Orbitrap (e.g., Q Exactive Series) | Quadrupole Time-of-Flight (Q-TOF) | Key Considerations for this compound Analysis |
| Resolving Power | Very high (up to >240,000 FWHM) | High (up to 60,000 FWHM) | High resolution is critical for accurate mass determination and distinguishing the target analyte from isobaric interferences. |
| Mass Accuracy | Excellent (<1-3 ppm with internal calibration) | Very good (<3-5 ppm with internal calibration) | Sub-ppm mass accuracy is essential for confident elemental composition determination of the parent ion and its fragments. |
| Acquisition Speed | Moderate to Fast | Very Fast | Faster acquisition speeds of Q-TOF are advantageous for UHPLC applications with narrow peaks. |
| Sensitivity (LOD/LOQ) | Excellent | Excellent | Both platforms offer high sensitivity, crucial for detecting low-level impurities or metabolites. |
| Dynamic Range | Good | Excellent | Q-TOF instruments may offer a wider dynamic range, which is beneficial for samples with large variations in component concentrations. |
| Fragmentation | HCD (Higher-energy Collisional Dissociation) | CID (Collision-Induced Dissociation) | Both techniques provide rich fragmentation data for structural elucidation. |
Predicted HRMS Fragmentation of this compound
Under positive-ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 227.1557. Subsequent MS/MS fragmentation (CID or HCD) is anticipated to proceed through the following pathways:
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Structure/Fragment |
| 227.1557 | 171.1342 | C₄H₈ (56.0626) | Loss of isobutylene from the Boc group |
| 227.1557 | 127.1444 | C₅H₈O₂ (100.0524) | Loss of the entire Boc group |
| 227.1557 | 199.1247 | N₂ (28.0061) | Loss of nitrogen from the azide group |
| 171.1342 | 127.1444 | CO₂ (43.9898) | Subsequent loss of carbon dioxide from the carbamic acid intermediate |
Experimental Protocols
Below are representative protocols for the analysis of this compound derivatives on different HRMS platforms. Optimization may be required for specific applications.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Dilution: Dilute the reaction mixture or sample extract in the initial mobile phase to a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography (LC) Method
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5-95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
HRMS Method (Orbitrap)
-
Ionization Mode: Positive ESI
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
Sheath Gas Flow Rate: 40 (arbitrary units)
-
Auxiliary Gas Flow Rate: 10 (arbitrary units)
-
Full Scan (MS1):
-
Resolution: 120,000
-
Scan Range: m/z 100-500
-
AGC Target: 1e6
-
Maximum IT: 100 ms
-
-
dd-MS² (MS/MS):
-
Resolution: 30,000
-
AGC Target: 5e4
-
Maximum IT: 50 ms
-
Isolation Window: 1.2 m/z
-
HCD Collision Energy: 20, 30, 40 (stepped)
-
HRMS Method (Q-TOF)
-
Ionization Mode: Positive ESI
-
Spray Voltage: 4.0 kV
-
Capillary Temperature: 300 °C
-
Nebulizer Gas: 35 psi
-
Drying Gas Flow: 8 L/min
-
Full Scan (MS1):
-
Scan Range: m/z 100-500
-
Acquisition Rate: 2 spectra/s
-
-
MS/MS:
-
Isolation Width: ~1.3 m/z
-
Collision Energy: 15-40 eV (ramped)
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for LC-HRMS analysis.
Logical Comparison of HRMS Platforms
Caption: Key advantages of Orbitrap and Q-TOF platforms.
Application in GPR119 Agonist Synthesis and Signaling
This compound is a key intermediate in the synthesis of 1,2,3-triazole-containing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". Some of these triazole derivatives have been investigated as agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.
Caption: Synthesis of GPR119 agonists and their signaling cascade.
Comparing the efficiency of Tert-butyl 4-azidopiperidine-1-carboxylate with other azido-linkers in bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Azido-Linkers for Robust and Efficient Bioconjugation
In the landscape of bioconjugation, the choice of an azido-linker is a critical determinant of reaction efficiency, yield, and the stability of the final conjugate. This guide provides a comprehensive comparison of Tert-butyl 4-azidopiperidine-1-carboxylate with other commonly employed azido-linkers. The information presented herein is intended to assist researchers in selecting the optimal linker for their specific bioconjugation needs, with a focus on applications leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Performance Comparison of Azido-Linkers
The efficiency of an azido-linker in bioconjugation is influenced by several factors, including its steric profile, electronic properties, and the reaction conditions. This compound, a secondary alkyl azide, is a versatile building block for introducing a piperidine moiety into biomolecules. Its reactivity is compared with other common azido-linkers in the following table.
| Linker | Type | CuAAC Reactivity | SPAAC Reactivity | Stability of Triazole Linkage | Key Features |
| This compound | Secondary Alkyl Azide | Moderate | Moderate to Low | High | Introduces a conformationally restricted piperidine scaffold; Boc protecting group allows for further functionalization. |
| Azido-PEG4-Amine | Primary Alkyl Azide (with PEG spacer) | High | High | High | PEG spacer enhances solubility and reduces steric hindrance. |
| Benzyl Azide | Primary Alkyl Azide | High | High | High | Common benchmark for kinetic studies; provides a simple aromatic tag. |
| Phenyl Azide | Aryl Azide | Moderate to High | Low | High | Electron-withdrawing nature can influence reactivity; provides a rigid aromatic linker. |
| 1-Azidoadamantane | Tertiary Alkyl Azide | Low | Very Low | High | Highly sterically hindered, leading to significantly reduced reaction rates. |
Note: The reactivity ratings are qualitative estimates based on general trends. Actual reaction rates can vary depending on the specific alkyne, catalyst system, solvent, and temperature.
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. The following protocols provide a framework for comparing the efficiency of different azido-linkers using CuAAC and SPAAC reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction to conjugate an azido-linker to an alkyne-functionalized biomolecule.
Materials:
-
Azido-linker (e.g., this compound)
-
Alkyne-functionalized biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO (for dissolving linkers if necessary)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized biomolecule in the reaction buffer.
-
Prepare a stock solution of the azido-linker in DMSO or the reaction buffer.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-functionalized biomolecule and a molar excess of the azido-linker.
-
Add THPTA to the reaction mixture to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).
-
-
Purification:
-
Purify the bioconjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free SPAAC reaction.
Materials:
-
Azido-linker (e.g., this compound)
-
Strained alkyne-functionalized biomolecule (e.g., containing DBCO, BCN)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO (for dissolving linkers if necessary)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the strained alkyne-functionalized biomolecule in the reaction buffer.
-
Prepare a stock solution of the azido-linker in DMSO or the reaction buffer.
-
-
Reaction Setup:
-
In a reaction tube, combine the strained alkyne-functionalized biomolecule and a molar excess of the azido-linker.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature. Reaction times can vary significantly (from 1 to 24 hours) depending on the specific strained alkyne and azide used. It is recommended to perform time-course experiments to determine the optimal reaction time.
-
-
Purification:
-
Purify the bioconjugate using a suitable method as described for CuAAC.
-
Visualizing the Experimental Workflow
To effectively compare the efficiency of different azido-linkers, a structured experimental workflow is essential. The following diagram, generated using Graphviz, illustrates a typical process for such a comparative analysis.
Caption: A general workflow for comparing the efficiency of different azido-linkers.
Conclusion
The selection of an appropriate azido-linker is a critical decision in the design of bioconjugation strategies. This compound offers the advantage of introducing a piperidine scaffold, a common motif in pharmaceuticals. While its reactivity as a secondary alkyl azide is expected to be moderate, it provides a stable linkage and opportunities for further chemical modification via its Boc-protected amine. For applications requiring faster kinetics, less sterically hindered primary alkyl azides, particularly those with PEG spacers, may be more suitable. Ultimately, the optimal choice will depend on the specific requirements of the bioconjugation, including the nature of the biomolecule, the desired properties of the conjugate, and the reaction conditions. The provided protocols and workflow offer a foundation for systematically evaluating and selecting the most efficient azido-linker for your research.
Stability Showdown: Triazole Linker from Tert-butyl 4-azidopiperidine-1-carboxylate Sets a High Bar for In Vitro and In Vivo Performance
For researchers, scientists, and drug development professionals, the stability of the linker is a critical attribute in the design of long-acting therapeutics and antibody-drug conjugates (ADCs). The ideal linker must remain intact in systemic circulation to prevent premature payload release and associated off-target toxicity, while ensuring the desired pharmacokinetic profile. This guide provides an objective comparison of the in vitro and in vivo stability of the 1,2,3-triazole linker, formed from the versatile building block tert-butyl 4-azidopiperidine-1-carboxylate, against other commonly used linker technologies.
The 1,2,3-triazole linkage, forged through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is renowned for its exceptional stability.[1] This stability is attributed to its aromatic nature and resistance to a wide range of chemical and biological degradation pathways.[2] When formed using this compound, the resulting linker combines the robustness of the triazole core with a piperidine moiety, a common scaffold in medicinal chemistry.
Quantitative Comparison of Linker Stability
While specific quantitative in vitro and in vivo stability data for the triazole linker derived directly from this compound is not extensively reported in publicly available literature, the stability of the 1,4-disubstituted 1,2,3-triazole core is largely independent of its substituents.[1] Therefore, the exceptional stability reported for various triazole-linked conjugates can be considered representative. The following tables summarize the stability of common linkers under various conditions, providing a benchmark against which the performance of the triazole linker can be assessed.
Table 1: Comparative In Vitro Stability of Common Linkers
| Linker Type | Condition | Stability Metric (Half-life, t½) | Key Characteristics |
| 1,2,3-Triazole | Hydrolysis (pH 5.0-9.0), Human Plasma, Reducing Agents | Highly Stable | Generally considered one of the most stable bioorthogonal linkages, resistant to hydrolysis, enzymatic degradation, and redox conditions.[1][2] |
| Hydrazone (Phenylketone-derived) | Human and Mouse Plasma | ~2 days[3] | pH-sensitive cleavage; designed for release in acidic endosomal/lysosomal compartments.[] |
| Hydrazone | pH 7.4 Buffer | 183 hours[3] | Stability is highly dependent on the specific structure of the hydrazone.[5] |
| Disulfide | Human Plasma | Variable (minutes to days) | Cleaved in the presence of reducing agents like glutathione, which are more concentrated inside cells.[6][7] Steric hindrance can increase plasma stability.[8] |
| Peptide (Val-Cit) | Human Plasma | 230 days[3] | Designed for cleavage by specific lysosomal enzymes (e.g., Cathepsin B).[] |
| Peptide (Phe-Lys) | Human Plasma | 30 days[3] | Susceptible to cleavage by different proteases, leading to varied stability. |
| Ester | Mouse Serum | 100% cleavage by 4 days[10] | Prone to rapid hydrolysis by esterases abundant in plasma.[2] |
| Carbamate | Human Plasma | Variable (minutes to days) | Stability can be tuned by modifying the carbamate structure. |
Table 2: Comparative In Vivo Stability of Common Linkers
| Linker Type | Animal Model | Stability Metric (Half-life, t½) | Key Observations |
| 1,2,3-Triazole | (Predicted) | Expected to be very long | The metabolic inertness of the triazole ring suggests a long in vivo half-life.[11] |
| Hydrazone (in Gemtuzumab ozogamicin) | Human | ~1.5-2% hydrolysis per day[5] | Demonstrates some instability in circulation. |
| Disulfide | Mouse | Variable | Stability is highly dependent on steric hindrance around the disulfide bond.[8] |
| Amide | General | Generally Stable | Considered a very stable linkage in vivo.[11] |
| Peptide (Val-Cit in an ADC) | Mouse | 80 hours[3] | Shows good stability in mouse models. |
| Peptide (Phe-Lys in an ADC) | Mouse | 12.5 hours[3] | Significantly less stable than the Val-Cit linker in mice. |
Experimental Protocols for Stability Assessment
Accurate and reproducible assessment of linker stability is crucial for the development of safe and effective therapeutics. The following are detailed methodologies for key experiments cited in the comparison.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a linker-drug conjugate in plasma from various species (e.g., human, mouse, rat) to predict its stability in circulation.
Materials:
-
Test conjugate
-
Pooled plasma from the desired species (e.g., human, mouse, rat) with anticoagulant (e.g., EDTA, heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein precipitation solution (e.g., cold acetonitrile)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS, ELISA)
Procedure:
-
Thaw frozen plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO).
-
Incubate the test conjugate at a final concentration (e.g., 10-100 µg/mL) in the plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours). The 0-hour time point serves as the baseline control.
-
Stop the reaction by adding a protein precipitation solution (e.g., 3 volumes of cold acetonitrile).
-
Vortex the samples and incubate at -20°C to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and any released payload.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point to determine the half-life.
Protocol 2: Hydrolytic Stability Assay
Objective: To evaluate the stability of a linker-drug conjugate in aqueous solutions at different pH values, mimicking physiological (pH 7.4) and endosomal/lysosomal (pH 4.5-6.5) conditions.
Materials:
-
Test conjugate
-
Buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0)
-
Incubator at 37°C
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass spectrometer (MS) for peak identification
Procedure:
-
Prepare a stock solution of the test conjugate in a suitable solvent.
-
Dilute the stock solution into the different pH buffers to a known concentration.
-
Incubate the solutions at 37°C.
-
At specified time intervals, withdraw an aliquot and stop the reaction (e.g., by flash freezing or adding a quenching agent).
-
Analyze the samples using reverse-phase HPLC to separate the intact conjugate from its degradation products.
-
Confirm the identity of the peaks using MS.
-
Quantify the peak area of the intact conjugate at each time point to determine the rate of hydrolysis.
Protocol 3: Lysosomal Stability Assay
Objective: To assess the rate and extent of payload release from a conjugate in a simulated lysosomal environment.
Materials:
-
Test conjugate
-
Isolated lysosomes from cultured cells or tissues (e.g., rat liver)
-
Appropriate acidic buffer (pH 4.5-5.0)
-
Incubator at 37°C
-
Quenching solution (e.g., cold acetonitrile)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Isolate lysosomes from cells or tissues through differential centrifugation and density gradient ultracentrifugation.
-
Prepare a reaction mixture containing the test conjugate (e.g., 10 µM) and the isolated lysosomal fraction in the acidic buffer.
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Stop the enzymatic reaction by adding a quenching solution.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
Visualizing Experimental Workflows and Chemical Structures
To better understand the processes involved in evaluating linker stability and the structure of the triazole linker, the following diagrams are provided.
Caption: Experimental workflow for an in vitro stability assay.
Caption: Structure of the 1,4-disubstituted 1,2,3-triazole linker.
Conclusion
The 1,2,3-triazole linker, readily formed from precursors like this compound, stands out for its exceptional stability. It is highly resistant to hydrolytic, enzymatic, and redox degradation, making it an ideal choice for applications requiring a long in vivo half-life and robust performance.[1] In comparison to other common linkers such as esters, hydrazones, and even some peptide linkers, the triazole linkage offers superior stability, minimizing the risk of premature drug release and potential off-target toxicities. While the optimal linker choice will always depend on the specific therapeutic strategy, for applications where maximal stability is paramount, the triazole linker represents the gold standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 8. benchchem.com [benchchem.com]
- 10. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
X-ray crystallographic analysis of compounds synthesized with Tert-butyl 4-azidopiperidine-1-carboxylate
A Comparative Guide to the X-ray Crystallographic Analysis of tert-butyl 4-[1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl]piperidine-1-carboxylate
For researchers, scientists, and drug development professionals, a definitive understanding of a molecule's three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. In this guide, we present a detailed X-ray crystallographic analysis of tert-butyl 4-[1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl]piperidine-1-carboxylate, a compound synthesized via "click chemistry" from the versatile building block, tert-butyl 4-azidopiperidine-1-carboxylate.
While a direct crystallographic comparison with a structurally analogous derivative synthesized from the same precursor is limited by the availability of public data, this guide provides a comprehensive analysis of the title compound. We will compare its structural parameters to a hypothetical analogue and delve into the detailed experimental protocols for its synthesis and crystallographic characterization.
Performance Comparison: Structural Insights
The crystallographic data for tert-butyl 4-[1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl]piperidine-1-carboxylate reveals key structural features. The piperidine ring adopts a stable chair conformation, a common low-energy arrangement for such six-membered rings. The triazole ring, formed via the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), serves as a rigid linker to the 4-cyanobenzyl moiety.
To illustrate the impact of substituent choice on crystal packing, we compare the experimentally determined data with a hypothetical analogue, where the 4-cyanobenzyl group is replaced by a simple phenyl group.
| Parameter | tert-butyl 4-[1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl]piperidine-1-carboxylate (Experimental Data) | tert-butyl 4-(1-phenyl-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate (Hypothetical Alternative) |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | Dependent on crystal packing |
| Unit Cell Dimensions | a = 15.123(3) Å, b = 10.534(2) Å, c = 14.156(3) Å, β = 109.58(3)° | Expected to differ based on substituent size and intermolecular forces |
| Key Intermolecular Forces | C-H···N (nitrile) and C-H···O (carbonyl) hydrogen bonds, π-π stacking of cyanobenzyl rings | Likely C-H···π interactions and potential π-π stacking of phenyl rings |
| Piperidine Conformation | Chair | Expected to be in a chair conformation |
The presence of the cyano group in the synthesized compound introduces specific hydrogen bonding interactions (C-H···N) that influence its crystal packing. In the hypothetical phenyl-substituted analogue, these specific interactions would be absent and likely replaced by weaker C-H···π interactions, potentially leading to a different crystal lattice.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for reproducibility and for adapting these techniques to new derivatives.
Synthesis of tert-butyl 4-[1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl]piperidine-1-carboxylate
The synthesis is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
-
Preparation of the Alkyne: 4-cyanobenzyl bromide is reacted with an acetylene source, such as ethynyltrimethylsilane, followed by deprotection to yield 4-ethynylbenzonitrile.
-
Cycloaddition Reaction: this compound (1.0 eq.) and 4-ethynylbenzonitrile (1.0 eq.) are dissolved in a suitable solvent system, such as a mixture of tert-butanol and water.
-
Catalyst Addition: A copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is added to the reaction mixture.
-
Reaction and Workup: The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure triazole derivative.
X-ray Crystallographic Analysis
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a suitable solvent, such as ethyl acetate.
-
Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualizing the Process
To further clarify the experimental and logical flow, the following diagrams are provided.
Functional assays to validate the biological activity of molecules containing the piperidine-triazole scaffold
Validating the Biological Impact of Piperidine-Triazole Molecules: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
The piperidine-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous molecules with a wide range of biological activities. Validating the functional efficacy of these compounds is a critical step in the drug discovery and development pipeline. This guide provides a comparative overview of key functional assays used to characterize the biological activity of molecules containing the piperidine-triazole scaffold, supported by experimental data and detailed protocols.
Comparative Efficacy of Piperidine-Triazole Derivatives
The biological activity of piperidine-triazole derivatives has been demonstrated across various therapeutic areas. The following tables summarize the quantitative data from several studies, showcasing the potency of these compounds in anticancer, antimicrobial, and enzyme inhibition assays.
Table 1: Anticancer Activity of Piperidine-Triazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 7i | Varies | MTT Assay | 5.22 ± 0.05 | [1] |
| 7a | Varies | MTT Assay | 5.34 ± 0.13 | [1] |
| 4g | HCT-116 | MTT Assay | 1.09 ± 0.17 | [2] |
| 4g | A549 | MTT Assay | 45.16 ± 0.92 | [2] |
| 4f | HCT116 | MTT Assay | 15.59 | [2] |
| 4f | HepG2 | MTT Assay | 53.64 | [2] |
| TP6 | B16F10 | MTT Assay | 41.12 - 61.11 | [3] |
| 13ad' | Caco-2 | Varies | 0.63 ± 0.05 | [4] |
| 13ab' | Caco-2 | Varies | 1.39 ± 0.04 | [4] |
Table 2: Antimicrobial Activity of Piperidine-Triazole Derivatives
| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |
| pta1 | Candida auris | Broth Dilution | 0.24 - 0.97 | [5] |
| pta2 | Candida auris | Broth Dilution | 0.24 - 0.97 | [5] |
| pta3 | Candida auris | Broth Dilution | 0.24 - 0.97 | [5] |
| 6g | C. albicans | Varies | 0.031 | [6] |
| 11b | C. albicans | Varies | 0.016 | [6] |
| 7k | E. coli | Varies | Not specified | [7] |
| 46c, 47c | Various bacteria | Varies | 1.56 - 3.12 | [8] |
| 46g, 47g | Various bacteria | Varies | 1.56 - 3.12 | [8] |
Table 3: Enzyme Inhibitory Activity of Piperidine-Triazole Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| 12d | AChE | Ellman's Method | 0.73 ± 0.54 | [9] |
| 12m | BChE | Ellman's Method | 0.038 ± 0.50 | [9] |
| 12d | α-glucosidase | Varies | 36.74 ± 1.24 | [9] |
| 6g | 15-LOX | Varies | 8.5 ± 0.4 | |
| 6i | 15-LOX | Varies | 11.4 ± 0.6 | |
| 4l | MAO-A | Varies | 0.40 ± 0.05 | |
| 4n | MAO-B | Varies | 1.01 ± 0.03 |
Key Functional Assays and Experimental Protocols
A variety of functional assays are employed to elucidate the biological activity of piperidine-triazole derivatives. Below are detailed protocols for some of the most common and critical experiments.
Anticancer Activity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine-triazole compound and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.
Experimental Protocol:
-
Cell Treatment: Treat cells with the piperidine-triazole compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.
Antimicrobial Activity Assays
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Compound Dilution: Prepare serial dilutions of the piperidine-triazole compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.5. Alpha-Glucosidase Inhibition Assay [bio-protocol.org]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 6. nanocellect.com [nanocellect.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different click chemistry protocols for Tert-butyl 4-azidopiperidine-1-carboxylate
A Head-to-Head Comparison of Click Chemistry Protocols for Tert-butyl 4-azidopiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is critical for the successful synthesis of complex molecular architectures. This compound is a versatile building block, and its azide functionality allows for facile incorporation into larger molecules via "click chemistry." This guide provides an objective, data-driven comparison of the two most prominent click chemistry protocols for this substrate: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Executive Summary
The selection between CuAAC and SPAAC is a trade-off between reaction speed and biocompatibility. CuAAC offers exceptionally fast reaction times and high yields but requires a copper catalyst that can be cytotoxic, limiting its application in living systems. In contrast, SPAAC is a copper-free method, making it ideal for bioconjugation in cellular environments. However, SPAAC reactions are generally slower, and their rates are highly dependent on the choice of the strained alkyne.
Data Presentation
The following table summarizes the key quantitative and qualitative differences between the CuAAC and SPAAC protocols for the conjugation of this compound.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, limiting in vivo applications. | Highly biocompatible and suitable for live-cell and in vivo studies. |
| Reaction Kinetics | Extremely fast, with reactions often completing in minutes.[1] | Reaction rates are dependent on the cyclooctyne used and are generally slower than CuAAC, ranging from minutes to several hours.[2] |
| Typical Reaction Time | ~5 minutes[1] | 2 - 12 hours (estimated for a simple alkyne)[2] |
| Typical Yield | 90-97%[1] | Generally high, but can be variable depending on the reactants and conditions. |
| Reaction Components | Azide, terminal alkyne, copper(I) source (e.g., CuI or CuSO₄/reducing agent), and often a stabilizing ligand. | Azide and a strained cyclooctyne (e.g., DBCO, BCN). |
| Side Reactions | Copper can catalyze the oxidation of sensitive functional groups. | Some strained alkynes can react with thiols. |
| Cost | Generally lower cost due to simpler reagents. | Strained cyclooctynes can be significantly more expensive. |
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is adapted from a demonstrated high-yield, one-pot synthesis of similar 1,2,3-triazolo piperidine derivatives.[1]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ice-cold water
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0 equivalent) in anhydrous DMF (5 mL).
-
Add CuI (10 mol%) and DIPEA (1.5 equivalents) to the mixture.
-
Stir the reaction at 0°C for 5 minutes.
-
Quench the reaction by adding ice-cold water.
-
Collect the resulting solid by filtration.
-
Dry the solid under vacuum and wash with anhydrous diethyl ether to yield the final product.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This is a general protocol for the SPAAC reaction with a small molecule azide. The reaction time and yield will be highly dependent on the specific strained alkyne used.
Materials:
-
This compound
-
Strained alkyne (e.g., a DBCO- or BCN-functionalized molecule)
-
Suitable solvent (e.g., PBS, pH 7.4, or an organic solvent like DMSO or methanol)[3]
Procedure:
-
Dissolve the strained alkyne-functionalized molecule in the chosen solvent.
-
Dissolve this compound in the same solvent.
-
Combine the strained alkyne solution with a slight molar excess (typically 1.5-3 equivalents) of the this compound solution.[2]
-
Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.[2]
-
Upon completion, the product can be purified by standard chromatographic methods to remove any unreacted starting materials.
Mandatory Visualization
References
A Comparative Guide to Assessing the Purity of Synthesized Triazoles by HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of triazole derivatives is a cornerstone of modern medicinal chemistry and drug development, owing to their broad spectrum of biological activities. Ensuring the purity of these synthesized compounds is a critical step in the research and development pipeline, as impurities can significantly impact biological activity and lead to misleading experimental results. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for the purity assessment of synthesized triazoles. This guide provides a comprehensive comparison of HPLC with other common analytical methods, supported by experimental protocols and data, to aid researchers in selecting the most appropriate technique for their needs.
The Crucial Role of Purity in Triazole Synthesis
The seemingly minor presence of impurities in a synthesized triazole can have profound consequences. Unreacted starting materials, byproducts, and residual catalysts can interfere with biological assays, leading to inaccurate structure-activity relationship (SAR) data and potentially compromising the integrity of preclinical studies. Therefore, a thorough and accurate assessment of purity is not merely a quality control measure but a fundamental aspect of reliable scientific research.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is a powerful analytical technique that separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For triazole analysis, Reversed-Phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.
Advantages of HPLC for Triazole Purity Analysis:
-
High Resolution and Sensitivity: HPLC can separate structurally similar impurities from the main triazole product with high resolution. Modern detectors, such as Diode Array Detectors (DAD), provide excellent sensitivity, allowing for the detection and quantification of trace impurities.
-
Quantitative Accuracy: When properly validated, HPLC provides accurate and precise quantitative results, allowing for the determination of the exact percentage of purity.
-
Versatility: A wide range of columns and mobile phases are available, allowing for the optimization of separation for various triazole derivatives with different polarities.
-
Automation: HPLC systems can be equipped with autosamplers, enabling high-throughput analysis of multiple samples, which is particularly beneficial in drug discovery settings.
Limitations of HPLC:
-
Requires a Chromophore: UV-Vis detection, the most common detection method, requires the analyte to have a chromophore (a part of the molecule that absorbs light). Triazoles generally possess UV-absorbing properties, making this less of a concern.
-
Reference Standards: Accurate quantification often requires certified reference standards for the main compound and ideally for the impurities as well.
-
Destructive Technique: The sample is consumed during the analysis.
Comparative Analysis of Purity Assessment Techniques
While HPLC is a dominant technique, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Thin-Layer Chromatography (TLC) also play important roles in assessing the purity of synthesized triazoles. The choice of method often depends on the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between stationary and mobile phases | Nuclear spin transitions in a magnetic field | Differential migration on a stationary phase |
| Primary Use | Quantitative purity and impurity profiling | Structural elucidation and confirmation, quantitative purity (qNMR) | Reaction monitoring, qualitative purity check |
| Quantitative Capability | Excellent | Very good (qNMR with internal standard) | Semi-quantitative at best |
| Sensitivity | High (ng to pg level) | Moderate (µg to mg level) | Low (µg level) |
| Throughput | High (with autosampler) | Low to moderate | High |
| Sample Requirement | Small (µL injections) | Larger (mg scale) | Small (spots) |
| Destructive | Yes | No | Yes |
| Common Impurities Detected | Starting materials, byproducts with different polarity | Structural isomers, residual solvents, some byproducts | Gross impurities, starting materials |
Experimental Protocols
To illustrate the practical application of these techniques, we will focus on the purity assessment of 1,4-diphenyl-1,2,3-triazole , a common triazole synthesized via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Synthesis of 1,4-Diphenyl-1,2,3-triazole via CuAAC
The synthesis of 1,4-diphenyl-1,2,3-triazole is a classic example of a "click" reaction, known for its high efficiency and selectivity.[1]
Materials:
-
Phenylacetylene
-
Phenyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve phenylacetylene (1.0 mmol) and phenyl azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (4 mL).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol in 300 µL of water).
-
Add an aqueous solution of copper(II) sulfate pentahytodrate (0.01 mmol in 100 µL of water).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2]
Potential Impurities:
-
Unreacted Phenylacetylene and Phenyl Azide: Incomplete reaction can leave starting materials in the crude product.
-
Homocoupling of Phenylacetylene (1,4-diphenylbuta-1,3-diyne): This is a common side product in CuAAC reactions, especially in the presence of oxygen.[3]
-
Residual Copper Catalyst: The copper catalyst used in the reaction needs to be removed during workup and purification.
Purity Assessment Protocols
1. Thin-Layer Chromatography (TLC) - For Reaction Monitoring and Qualitative Assessment
TLC is an indispensable tool for monitoring the progress of the CuAAC reaction and for a quick qualitative check of the crude product's purity.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The optimal ratio may need to be determined experimentally.
-
Visualization: UV light at 254 nm.
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto the TLC plate alongside spots of the starting materials (phenylacetylene and phenyl azide).
-
Develop the plate in the mobile phase.
-
Visualize the plate under UV light. The disappearance of the starting material spots and the appearance of a new, more polar product spot indicate the reaction's progress. The presence of multiple spots in the crude product lane suggests the presence of impurities.
2. High-Performance Liquid Chromatography (HPLC) - For Quantitative Purity Determination
HPLC provides a precise and accurate determination of the purity of the synthesized 1,4-diphenyl-1,2,3-triazole.
Experimental Protocol:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 90:10 (v/v) mixture of methanol and water.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 240 nm.[4]
-
Injection Volume: 10 µL.[4]
Sample Preparation:
-
Accurately weigh a small amount of the purified 1,4-diphenyl-1,2,3-triazole and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is calculated based on the area percentage of the main peak in the chromatogram. For higher accuracy, a calibration curve can be generated using a certified reference standard.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy - For Structural Confirmation and Purity Verification
¹H NMR spectroscopy is crucial for confirming the structure of the synthesized triazole and can also be used for purity assessment, especially for detecting impurities that may not be visible by HPLC-UV. Quantitative NMR (qNMR) can provide a highly accurate purity value without the need for a specific reference standard of the analyte.
Experimental Protocol:
-
NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for qNMR): A certified reference standard with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid or 1,4-dinitrobenzene).
Procedure:
-
Dissolve an accurately weighed amount of the triazole sample in the deuterated solvent.
-
For qNMR, add an accurately weighed amount of the internal standard.
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals of the triazole protons and any impurity signals. The purity can be calculated by comparing the integral of a characteristic proton signal of the triazole with the sum of all integrals. For qNMR, the purity is calculated by comparing the integral of an analyte signal to the integral of a known signal from the internal standard.
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the decision-making process for selecting the appropriate analytical method.
Experimental workflow for triazole synthesis and purity assessment.
Decision tree for selecting a purity assessment method.
Conclusion
The purity of synthesized triazoles is paramount for the integrity and reproducibility of research in drug discovery and development. While various analytical techniques are available, HPLC stands out as the primary choice for accurate and precise quantitative purity assessment . Its high resolution, sensitivity, and suitability for automation make it an invaluable tool for routine analysis. However, a comprehensive purity assessment often benefits from an orthogonal approach, where HPLC is used in conjunction with NMR spectroscopy for unambiguous structural confirmation and the detection of a wider range of potential impurities. TLC remains a simple and effective method for rapid reaction monitoring and qualitative checks. By understanding the strengths and limitations of each technique and following robust experimental protocols, researchers can ensure the high quality of their synthesized triazoles, paving the way for reliable and impactful scientific discoveries.
References
A Comparative Analysis of the Piperidine Scaffold from Tert-butyl 4-azidopiperidine-1-carboxylate Versus Other Heterocyclic Linkers in Bioconjugate Design
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload or E3 ligase ligand but also profoundly influences the overall stability, solubility, and pharmacokinetic properties of the conjugate. This guide provides a detailed comparison of the piperidine scaffold, particularly as derived from the versatile building block Tert-butyl 4-azidopiperidine-1-carboxylate, with other commonly employed heterocyclic linkers.
The Piperidine Scaffold: A Privileged Structure in Linker Technology
The six-membered saturated heterocycle, piperidine, is a frequently encountered motif in medicinal chemistry, valued for its ability to impart conformational rigidity and favorable physicochemical properties. When incorporated into a linker, the piperidine ring can pre-organize the molecule into a conformation that is conducive to the formation of a stable and productive ternary complex in PROTACs, which is essential for efficient protein degradation.[1][2] In the context of ADCs, the stability of the linker is paramount to prevent premature payload release in circulation, and the piperidine scaffold can contribute to enhanced metabolic stability.[2]
This compound serves as a key starting material for introducing the piperidine scaffold into bioconjugates. The azide functionality allows for the facile and highly specific formation of a stable 1,2,3-triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a robust method for conjugating the piperidine-containing linker to a payload or targeting moiety.
Performance Comparison with Other Heterocyclic Linkers
The performance of a linker is a multi-faceted consideration, encompassing degradation efficiency (for PROTACs), stability in biological media, and overall impact on the therapeutic's properties. Below is a comparative analysis of the piperidine scaffold with other common heterocyclic linkers.
PROTAC Performance: Degradation Efficiency
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of heterocyclic linker can significantly impact these parameters.
| Linker Type | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Key Observations |
| Piperidine-based | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 | Demonstrates effective degradation, highlighting the utility of rigid linkers. |
| Piperidine/Piperazine | Androgen Receptor | Thalidomide | < 1 | > 90 | VCaP | A combination of piperidine and piperazine in a rigid linker leads to potent degradation.[3] |
| Piperazine-based | BRD4 | Pomalidomide | 2.1 | > 90 | 22Rv1 | The second nitrogen in piperazine can improve aqueous solubility, a common challenge for PROTACs.[4] |
| Morpholine-based | Not specified | Not specified | - | - | - | Generally considered more metabolically stable than piperidine analogs due to the electron-withdrawing nature of the oxygen atom. |
| Flexible (PEG) | PARP1 | CRBN | 36 | Not Reported | Not specified | Flexible linkers can also yield potent degraders, but may have a higher entropic penalty upon binding.[5] |
Linker Stability in Biological Milieu
For ADCs, the stability of the linker in plasma is a critical attribute to minimize off-target toxicity. The following table summarizes the stability of various linker types, including those that can be formed from heterocyclic precursors.
| Linker Type | Specific Linker Chemistry | Stability in Human Plasma | Stability in Mouse Plasma | Key Characteristics |
| Triazole (from Piperidine-azide) | 1,4-disubstituted 1,2,3-triazole | High | High | The triazole ring formed via CuAAC is exceptionally stable under physiological conditions.[6] |
| Non-cleavable (Thioether) | SMCC | High | High | Generally exhibits high plasma stability across different species.[7] |
| Enzyme-cleavable | Valine-Citrulline (Val-Cit) | High (t½ > 230 days) | Low (>95% drug loss in 14 days) | Susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma.[7] |
| Enzyme-cleavable | Valine-Alanine (Val-Ala) | High | Improved stability compared to Val-Cit | Offers a more stable alternative for preclinical mouse studies.[7] |
| pH-Sensitive | Hydrazone | Moderate (t½ ≈ 2 days) | Not specified | Shows limited stability in circulation.[8] |
| Disulfide | Low to Moderate | Low to Moderate | Generally less stable due to the presence of reducing agents in plasma.[7] |
Signaling Pathways and Experimental Workflows
The visualization of biological pathways and experimental procedures is crucial for understanding the mechanism of action and the methods used to evaluate these linkers.
PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase (BTK)
PROTACs incorporating a piperidine-based linker have been successfully developed to target Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway that is often hyperactivated in various lymphomas.[4] The degradation of BTK by a PROTAC disrupts this signaling cascade.
Caption: PROTAC-mediated degradation of BTK disrupts the B-cell receptor signaling pathway.
Experimental Workflow for PROTAC Evaluation
The evaluation of a PROTAC's efficacy involves a series of in vitro experiments to quantify target protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Target Engagement: A Comparative Guide to Probes Synthesized from Tert-butyl 4-azidopiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, validating that a synthesized probe or drug candidate directly interacts with its intended biological target is a critical step in the discovery pipeline. This guide provides a comparative overview of key experimental methods for validating the target engagement of chemical probes synthesized using the versatile building block, Tert-butyl 4-azidopiperidine-1-carboxylate.
This building block offers a valuable scaffold for probe synthesis, incorporating a piperidine ring common in many bioactive molecules and a strategically placed azide group. The azide functionality is particularly advantageous, serving as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific attachment of reporter molecules, such as fluorophores for fluorescence-based assays or biotin tags for affinity purification, which are essential for various target engagement studies.
This guide will delve into three widely used target engagement validation techniques: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Fluorescence Polarization (FP). We will explore the experimental principles of each, present hypothetical but representative data for probes derived from this compound, and provide detailed experimental protocols.
Comparison of Target Engagement Validation Methods
The choice of a target engagement validation assay depends on several factors, including the nature of the target protein, the binding affinity of the probe, and the experimental question being addressed. The following table summarizes the key characteristics of CETSA, PAL, and FP for a hypothetical piperidine-based probe.
| Assay | Principle | Probe Requirements | Typical Quantitative Readout | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free; uses the unmodified compound. | Change in melting temperature (ΔTm) or EC50 from isothermal dose-response curves. | Label-free, applicable in intact cells and tissues, reflects physiological conditions. | Requires a specific antibody for Western blot detection, not suitable for all targets (e.g., membrane proteins can be challenging), ligand binding must induce a thermal shift. |
| Photoaffinity Labeling (PAL) | A photoreactive group on the probe forms a covalent bond with the target protein upon UV irradiation, allowing for subsequent identification. | Must contain a photoreactive moiety (e.g., diazirine, benzophenone) and often a reporter tag (e.g., biotin) for enrichment. | Identification of target proteins by mass spectrometry; can provide information on binding sites. | Unbiased identification of direct binding partners in a complex biological sample, can be performed in living cells. | Synthesis of the photo-probe can be complex and may alter the compound's binding properties, potential for non-specific labeling. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of emitted light from a fluorescently labeled probe upon binding to a larger target molecule. | Must be labeled with a fluorophore. | Binding affinity (Kd), IC50 values in competitive binding assays. | Homogeneous assay format (no separation steps), quantitative, suitable for high-throughput screening. | Requires a fluorescently labeled probe which may affect binding, sensitive to autofluorescence from compounds or biological samples, requires purified components for direct binding assays. |
Experimental Protocols and Workflows
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context without the need for probe modification. The underlying principle is that the binding of a ligand to its target protein confers thermal stability.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of the piperidine-based compound or vehicle control (e.g., DMSO) and incubate under normal cell culture conditions.
-
Heating: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific primary antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. For isothermal dose-response experiments, cells are heated at a single temperature and treated with a range of compound concentrations to determine the EC50 value.
CETSA Workflow Diagram:
Photoaffinity Labeling (PAL)
PAL is a robust technique for identifying the direct binding partners of a probe within a complex biological mixture. This method relies on a probe equipped with a photoreactive group that, upon UV irradiation, forms a covalent bond with its target.
Probe Synthesis Strategy:
A photoaffinity probe derived from this compound would typically involve modifying the core structure to incorporate a photoreactive moiety (e.g., a diazirine or benzophenone) and an alkyne handle. The azide group of the starting material can then be used in a CuAAC reaction to attach a reporter tag, such as biotin for enrichment, after photolabeling.
Experimental Protocol:
-
Probe Incubation: Incubate cells or cell lysates with the piperidine-based photoaffinity probe. A control group without the probe or with a non-photoreactive analog should be included.
-
UV Irradiation: Expose the samples to UV light of a specific wavelength (e.g., 365 nm) to induce covalent cross-linking between the probe and its binding partners.
-
Cell Lysis (if applicable): If live cells were used, lyse the cells to release the protein content.
-
Click Chemistry (for tag attachment): Perform a CuAAC reaction to attach an azide-modified reporter tag (e.g., biotin-azide) to the alkyne handle on the probe-protein conjugate.
-
Enrichment of Labeled Proteins: Use affinity purification (e.g., streptavidin beads for biotin-tagged proteins) to enrich the covalently labeled proteins.
-
Protein Identification: Elute the enriched proteins and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that were specifically enriched in the presence of the photoaffinity probe compared to controls.
PAL Workflow Diagram:
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous technique that measures the binding of a small, fluorescently labeled probe to a larger, unlabeled protein. When the small probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling is restricted, leading to an increase in fluorescence polarization.
Probe Synthesis Strategy:
To create an FP probe from this compound, the azide group can be utilized in a CuAAC reaction to attach an alkyne-functionalized fluorophore.
Experimental Protocol:
-
Assay Setup: In a microplate, add a constant concentration of the fluorescently labeled piperidine probe and the target protein. For competitive binding assays, also add varying concentrations of an unlabeled competitor compound.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument excites the sample with polarized light and measures the emitted light intensity parallel and perpendicular to the excitation plane.
-
Data Analysis:
-
Direct Binding: Plot the change in millipolarization (mP) units against the protein concentration to determine the binding affinity (Kd).
-
Competitive Binding: Plot the mP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor required to displace 50% of the fluorescent probe.
-
FP Assay Principle Diagram:
By employing these robust methodologies, researchers can confidently validate the target engagement of novel probes synthesized from this compound, paving the way for a deeper understanding of their mechanism of action and accelerating the drug discovery process.
Safety Operating Guide
Proper Disposal of Tert-butyl 4-azidopiperidine-1-carboxylate: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates is paramount. This document provides a comprehensive operational and disposal plan for tert-butyl 4-azidopiperidine-1-carboxylate, a valuable building block in medicinal chemistry that requires careful management due to its azide functional group.
Organic azides are energetic compounds that can be sensitive to heat, shock, and friction. Therefore, proper disposal is not merely a matter of waste management but a critical safety procedure. The following guidelines are designed to provide clear, step-by-step instructions to mitigate risks and ensure the safety of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS), if available. All work with this compound and its waste should be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE)
A summary of the necessary personal protective equipment is provided in the table below.
| PPE Item | Specifications |
| Gloves | Chemical-resistant nitrile gloves |
| Eye Protection | Safety goggles or a face shield |
| Lab Attire | A flame-resistant laboratory coat |
Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling.
| Property | Value |
| CAS Number | 180695-80-1 |
| Molecular Formula | C₁₀H₁₈N₄O₂ |
| Molecular Weight | 226.28 g/mol |
| Appearance | Colorless to pale yellow oil |
| Storage Temperature | 2-8°C |
Step-by-Step Disposal Protocol
Direct disposal of organic azides is strongly discouraged due to their potential for forming explosive compounds. The recommended procedure involves a chemical quenching step to convert the energetic azide group into a more stable amine via the Staudinger reaction.
Experimental Protocol: Quenching of this compound
This protocol details the conversion of the azide to a stable amine, rendering it safe for disposal as standard organic waste.
Materials:
-
Waste solution containing this compound
-
Triphenylphosphine (PPh₃)
-
An appropriate solvent (e.g., tetrahydrofuran (THF) or ethanol)
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
Procedure:
-
Preparation: In a chemical fume hood, place the flask containing the estimated amount of this compound waste solution in an ice bath to cool.
-
Dissolution: If the waste is not already in solution, dissolve it in a suitable solvent like THF or ethanol.
-
Prepare Triphenylphosphine Solution: In a separate container, dissolve 1.1 to 1.5 molar equivalents of triphenylphosphine in the same solvent.
-
Slow Addition: Slowly add the triphenylphosphine solution to the cooled azide solution using an addition funnel over a period of 30-60 minutes with vigorous stirring. Caution: The reaction is exothermic and will evolve nitrogen gas. Maintain a slow addition rate to control the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least 2 hours, or until gas evolution ceases, to ensure the reaction has gone to completion.
-
Hydrolysis: Slowly add water to the reaction mixture to hydrolyze the intermediate phosphazene to the corresponding amine and triphenylphosphine oxide.
-
Waste Collection: The resulting solution, now containing the stable tert-butyl 4-aminopiperidine-1-carboxylate and triphenylphosphine oxide, can be collected in a designated hazardous waste container for organic waste.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep to avoid generating dust.
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.
Waste Categorization and Labeling
All waste containing this compound, including quenched reaction mixtures and contaminated materials (e.g., gloves, absorbent pads), must be categorized as hazardous chemical waste. All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazards.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can safely manage the disposal of this compound, ensuring a secure laboratory environment and responsible chemical handling.
Safeguarding Your Research: A Guide to Handling Tert-butyl 4-azidopiperidine-1-carboxylate
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical protocols for the handling and disposal of Tert-butyl 4-azidopiperidine-1-carboxylate (CAS RN: 180695-80-1).[1][2] Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory. Organic azides are energetic compounds that require careful handling due to their potential for explosive decomposition and toxicity.[3][4][5]
Core Safety Directives
This compound, as an organic azide, presents significant potential hazards. Organic azides can be sensitive to heat, light, pressure, and shock, which may lead to explosive decomposition.[3][4][5] The azide functional group also imparts toxicity comparable to that of cyanide.[3][5]
Key operational mandates include:
-
Risk Assessment: Prior to any new procedure, a thorough risk assessment must be conducted.
-
Authorized Personnel: Only trained personnel familiar with the hazards of organic azides are permitted to handle this compound.
-
Controlled Area: All work with this compound must be performed in a designated and clearly marked area within a certified chemical fume hood.[6]
-
Emergency Preparedness: Ensure that an emergency eyewash station, safety shower, and a spill kit appropriate for azide-containing compounds are readily accessible.[7]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent exposure. Standard laboratory attire, including a flame-retardant lab coat, long pants, and closed-toe shoes, is required at all times.[7][8]
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face | Tightly fitting safety goggles and a face shield. | Protects against splashes and potential projectiles. A face shield should always be used in addition to goggles.[5] |
| Hand Protection | Double-gloving: Nitrile inner glove with a thicker nitrile or Silver Shield®/4H® outer glove. | Provides robust protection against skin contact and absorption. The azide ion has a toxicity similar to the cyanide ion.[3][6] Gloves must be changed frequently and immediately if contaminated. |
| Body Protection | Flame-retardant lab coat. | A lab coat must be worn to protect skin from splashes and spills.[7] |
| Additional | Blast shield. | All manipulations of organic azides should be conducted behind a blast shield within the fume hood.[6] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Pre-Handling:
-
Verify Equipment: Ensure all laboratory equipment, including the fume hood and emergency stations, is certified and operational.
-
Gather Materials: Assemble all necessary non-metallic spatulas (plastic or ceramic) and containers.[9][10] Metal spatulas should never be used as they can form shock-sensitive metal azides.[9]
-
Minimize Quantities: Weigh out only the minimum amount of the compound required for the experiment.
2. Handling and Experimental Work:
-
Controlled Environment: All procedures must be conducted in a chemical fume hood with the sash positioned as low as possible.[5]
-
Avoid Incompatibilities:
-
Acids: Do not allow the compound to come into contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[9][11]
-
Metals: Avoid contact with heavy metals (e.g., copper, lead) and their salts, which can form dangerously shock-sensitive metal azides.[4][9]
-
Solvents: Never use halogenated solvents such as dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[3][9]
-
-
Temperature Control: Organic azides should be stored at low temperatures (e.g., in a refrigerator) and protected from light.[4][9] Reactions should be conducted at the lowest feasible temperature.
3. Storage:
-
Dedicated Storage: Store this compound in a clearly labeled, tightly sealed, non-metal container.
-
Location: The container should be kept in a cool, dark, and well-ventilated area, away from incompatible materials.[4][9]
Disposal Plan: Waste Management and Decontamination
Proper disposal is critical to prevent the formation of explosive metal azides in plumbing and to ensure environmental safety.[10]
1. Waste Segregation and Collection:
-
Dedicated Waste Containers: All materials contaminated with this compound (e.g., gloves, pipette tips, disposable labware) must be collected in a dedicated, clearly labeled, and sealed non-metal hazardous waste container.[7][9]
-
Labeling: The waste container must be clearly marked as "Azide Contaminated Waste."[12]
-
Prohibition: DO NOT pour any azide-containing solutions down the drain.[6][10]
2. Decontamination and Quenching:
-
Recommended Procedure: The safest method for disposing of organic azides is to first chemically deactivate ("quench") the azide functional group, converting it to a more stable amine.[11] This should be done as part of the experimental procedure whenever possible. A common method involves reduction with a suitable reducing agent (e.g., triphenylphosphine followed by water, or catalytic hydrogenation). The specific quenching protocol should be carefully chosen based on the reaction scale and conditions.
-
Unused Compound: Any unwanted or excess this compound must be treated as hazardous waste and disposed of through the institution's environmental health and safety (EHS) office.[7]
3. Spill Management:
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Use a spill kit with absorbent pads to contain the spill.
-
Clean the area with a soap and water solution.[10]
-
Collect all contaminated materials in the designated "Azide Contaminated Waste" container.
-
-
Large Spills (or any spill outside a fume hood):
-
EVACUATE the laboratory immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry to the contaminated area.
-
Visual Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Decision-Making for Personal Protective Equipment
Caption: Decision process for selecting appropriate PPE when handling organic azides.
References
- 1. bio-fount.com [bio-fount.com]
- 2. This compound(SALTDATA: FREE) | 180695-80-1 [chemicalbook.com]
- 3. ucd.ie [ucd.ie]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. uvic.ca [uvic.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
